3-(Piperidin-3-ylmethyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1,3,5,8,11,13H,2,4,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPORSMWGTWDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769909-25-3 | |
| Record name | 3-[(piperidin-3-yl)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Structure and Molecular Properties of 3-(Piperidin-3-ylmethyl)pyridine
The following technical guide details the chemical structure, molecular properties, and synthetic pathways for 3-(Piperidin-3-ylmethyl)pyridine , a significant bicyclic scaffold in medicinal chemistry.
Executive Summary
This compound is a semi-rigid bicyclic amine featuring a pyridine ring linked to a piperidine ring via a methylene bridge. Structurally, it represents a homolog of the alkaloid anabasine (where the rings are directly connected) and shares pharmacophoric similarities with nicotine .[1]
This molecule serves as a high-value building block in drug discovery, particularly for Kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands. Its unique "3,3-linkage" provides a specific spatial orientation that differentiates it from more common 2- and 4-substituted isomers, offering distinct vectors for hydrogen bonding and hydrophobic interactions in protein binding pockets.
Chemical Identity & Structural Analysis[2]
Nomenclature and Identifiers[1][2][3]
-
IUPAC Name: this compound
-
Alternative Names: 3-(3-Pyridylmethyl)piperidine; 3-[(3-Pyridinyl)methyl]piperidine
-
Molecular Formula:
-
Molecular Weight: 176.26 g/mol
-
SMILES: C1CNCC(C1)Cc2cccnc2
-
CAS Number (Generic/Isomers): Specific free base CAS is rare in public catalogs; often found as salts (e.g., HCl) or Boc-protected intermediates (e.g., CAS 887344-18-5 for the carboxylic acid derivative).
Structural Topology
The molecule consists of two distinct nitrogenous rings:
-
Aromatic Domain: A 3-substituted pyridine ring (flat, electron-deficient).
-
Aliphatic Domain: A 3-substituted piperidine ring (chair conformation, flexible).
-
Linker: A single methylene (
) group acting as a hinge.
Stereochemistry: The C3 position of the piperidine ring is a chiral center . Consequently, the molecule exists as two enantiomers:
-
(R)-3-(Piperidin-3-ylmethyl)pyridine
-
(S)-3-(Piperidin-3-ylmethyl)pyridine
-
Note: In non-stereoselective synthesis, it is obtained as a racemate.
Physicochemical Properties[1][2][4][5][6][7][8]
The following data represents predicted and class-typical values for 3-substituted piperidine-pyridine conjugates.
| Property | Value (Predicted/Typical) | Significance |
| Physical State | Viscous Oil / Low-melting Solid | Likely hygroscopic due to secondary amine. |
| Boiling Point | ~280–290 °C (at 760 mmHg) | High BP requires vacuum distillation for purification. |
| pKa (Piperidine N) | 10.8 – 11.2 | Highly basic; protonated at physiological pH. |
| pKa (Pyridine N) | 5.2 – 5.4 | Weakly basic; largely unprotonated at pH 7.4. |
| LogP | 1.4 – 1.8 | Moderate lipophilicity; good membrane permeability. |
| Solubility | Soluble in MeOH, DCM, DMSO | Free base is sparingly soluble in water; Salts are water-soluble. |
| H-Bond Donors | 1 (Piperidine NH) | Key interaction point for aspartate residues in receptors. |
| H-Bond Acceptors | 2 (Pyridine N, Piperidine N) | Pyridine N often coordinates with metals or water bridges. |
Synthetic Methodologies
The synthesis of this compound requires strategies that differentiate the two nitrogen heterocycles. Direct reduction of bis-pyridines is difficult to control regioselectively.
Route A: Selective Reduction of 3,3'-Dipyridylmethane
This route involves the partial hydrogenation of the symmetrical precursor.
-
Precursor: 3,3'-Dipyridylmethane (derived from condensation of pyridine-3-carboxaldehyde and 3-lithiopyridine).
-
Reagent:
, (Adams' catalyst) or in acidic media. -
Challenge: Stopping the reduction at the mono-piperidine stage is difficult; often yields a mixture of starting material, product, and fully reduced dipiperidine.
Route B: De Novo Assembly (Recommended)
This pathway offers higher control over the substitution pattern and stereochemistry.
-
Alkylation: React 3-picolyl chloride (or lithiated 3-picoline) with a protected nipecotic acid derivative or 3-methylene-piperidine precursor.
-
Reduction/Deprotection: If starting from a pyridine-amide or ester, reduction with
yields the amine.
Visualization of Synthetic Logic
The following diagram illustrates the "De Novo" approach using a cross-coupling strategy, which is more amenable to drug discovery libraries.
Caption: Step-wise synthesis via Heck coupling and hydrogenation, allowing for stereocontrol if chiral catalysts are used in the reduction step.
Medicinal Chemistry Applications
Pharmacophore Mapping
This molecule acts as a "privileged scaffold" due to its ability to mimic the bioactive conformations of neurotransmitters and peptide side chains.
-
Nicotinic Acetylcholine Receptors (nAChR): The distance between the basic nitrogen (piperidine) and the aromatic center (pyridine) approximates the pharmacophore of nicotine and epibatidine. The flexible methylene linker allows the molecule to adopt conformations that fit into subtypes (
, ) that rigid analogs cannot. -
Kinase Inhibition: The pyridine ring serves as a hinge binder (accepting H-bonds from the backbone), while the piperidine ring projects into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Bioisosterism
-
Replacement for Phenyl-Piperazines: The pyridine ring reduces lipophilicity (LogP) compared to a phenyl ring, lowering metabolic clearance risk.
-
Linker Utility: The 3,3-substitution pattern creates a "bent" geometry, distinct from the linear 4,4-systems, useful for inducing turns in peptidomimetics.
Analytical Characterization
To validate the synthesis of this compound, the following spectral signatures are expected:
-
1H NMR (DMSO-d6 or CDCl3):
-
Pyridine Protons: 4 distinct signals in the aromatic region (
7.2 – 8.5 ppm). Look for the singlet-like signal of C2-H at ~8.5 ppm. -
Linker (
): A doublet or multiplet around 2.5 – 2.8 ppm, coupling to the piperidine C3-H. -
Piperidine Protons: Complex multiplets between
1.2 – 3.2 ppm. The protons adjacent to nitrogen (C2 and C6) will be the most deshielded aliphatic signals.
-
-
Mass Spectrometry (ESI+):
-
[M+H]+: m/z ~177.14.
-
-
IR Spectroscopy:
-
N-H Stretch: Broad band ~3300–3400 cm⁻¹ (if secondary amine is free).
-
C=N / C=C (Pyridine): Sharp bands ~1580–1600 cm⁻¹.
-
Safety and Handling
-
Hazards: Like most piperidines and pyridines, this compound is likely Irritating to eyes, respiratory system, and skin.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The secondary amine is prone to oxidation or carbamate formation (
absorption) upon prolonged air exposure. -
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-(Piperidin-2-ylmethyl)pyridine (Isomer Reference). Retrieved from [Link]
-
Ma, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. National Institutes of Health.[2] Retrieved from [Link]
Sources
The Therapeutic Renaissance of 3-(Piperidin-3-ylmethyl)pyridine: A Technical Guide to a Versatile Scaffold in Drug Discovery
Abstract
The 3-(piperidin-3-ylmethyl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across a range of debilitating diseases, most notably neurodegenerative disorders. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological activity, and therapeutic applications of this versatile molecular framework. We will explore the critical role of this scaffold as a potent modulator of nicotinic acetylcholine receptors (nAChRs), delve into its structure-activity relationships, and provide detailed experimental protocols for its synthesis and evaluation. This guide aims to serve as a foundational resource, empowering further innovation in the development of novel therapeutics based on the this compound core.
Introduction: The Strategic Importance of the this compound Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products, prized for its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets. When coupled with a pyridine ring through a methylene linker at the 3-position, the resulting this compound scaffold presents a unique three-dimensional architecture that has proven particularly adept at interacting with specific receptor subtypes. This structural arrangement offers a precise orientation of a basic nitrogen center (piperidine) and an aromatic, hydrogen-bond accepting pyridine ring, a key pharmacophoric feature for engaging with targets such as nicotinic acetylcholine receptors (nAChRs). The therapeutic relevance of this scaffold is underscored by its presence in compounds investigated for a variety of conditions, including neurodegenerative diseases, cancer, and infectious diseases. This guide will focus primarily on its significant potential in the realm of neuropharmacology, particularly in the context of Alzheimer's disease.
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors in Neurodegeneration
A primary biological target for compounds containing the this compound scaffold is the family of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed in the central nervous system and play a critical role in cognitive processes such as learning and memory. Dysfunction of the cholinergic system, including alterations in nAChR expression and function, is a well-established hallmark of Alzheimer's disease.
Derivatives of this compound can act as potent agonists or partial agonists at various nAChR subtypes, particularly the α4β2 and α7 subtypes, which are of significant interest in the context of Alzheimer's disease. Agonism at these receptors can enhance cholinergic neurotransmission, offering a symptomatic benefit. More importantly, activation of α7 nAChRs has been shown to modulate the processing of amyloid precursor protein (APP) and reduce the production of neurotoxic amyloid-β (Aβ) peptides, a central pathological feature of Alzheimer's disease.
Signaling Pathway of nAChR Modulation in Alzheimer's Disease
The following diagram illustrates the proposed mechanism by which this compound-based nAChR agonists can exert neuroprotective effects in Alzheimer's disease.
Caption: nAChR signaling cascade initiated by a this compound agonist.
Synthetic Strategies and Methodologies
The synthesis of the this compound scaffold can be achieved through various synthetic routes. A common and efficient approach involves the reduction of a corresponding pyridine derivative, which can be synthesized from readily available starting materials.
Representative Synthetic Workflow
The following diagram outlines a typical synthetic workflow for the preparation of a this compound derivative.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Step 1: Reduction of 3-Cyanopyridine to 3-(Aminomethyl)pyridine
-
To a solution of 3-cyanopyridine (1 equivalent) in methanol, add a catalytic amount of Raney Nickel (approximately 10% by weight).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)pyridine, which can be used in the next step without further purification.
Step 2: Cyclization to form the N-Protected Piperidine Ring
-
Dissolve 3-(aminomethyl)pyridine (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (2.5 equivalents), to the solution.
-
To this mixture, add a solution of a suitable N-protecting group precursor (e.g., benzyl chloroformate for a Cbz group) and 1,4-dibromobutane (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-protected this compound.
Step 3: Deprotection to Yield this compound
-
Dissolve the N-protected intermediate (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the final product, this compound.
Structure-Activity Relationships (SAR)
The therapeutic efficacy of this compound derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. A thorough understanding of the structure-activity relationships (SAR) is crucial for the rational design of potent and selective ligands.
| Compound/Derivative | Modification | Target | Activity (Ki or IC50) | Reference |
| Lead Scaffold | This compound | nAChRs | Varies | |
| Derivative 1 | N-methylation of piperidine | nAChRs | Increased potency at certain subtypes | |
| Derivative 2 | Substitution at the 2-position of pyridine (e.g., F, Cl) | α4β2 nAChR | Can enhance binding affinity | |
| Derivative 3 | Substitution at the 5-position of pyridine (e.g., -NH2) | Reverse Transcriptase | Active, but reduced compared to 3-alkylamino | |
| Derivative 4 | Bulky N-substituent on piperidine | Farnesyl-protein transferase | Decreased activity | |
| Derivative 5 | Halogenation at the 3-position of a tricyclic pyridine system | Farnesyl-protein transferase | Cl, Br, I equipotent; F less active |
Key SAR Insights:
-
Piperidine Nitrogen: The basicity and substitution of the piperidine nitrogen are critical for interaction with the target. N-alkylation can modulate potency and selectivity.
-
Pyridine Ring Substitution: Substitution on the pyridine ring significantly influences binding affinity and selectivity. Electron-withdrawing groups at the 2-position can enhance potency at nAChRs.
-
Linker Modification: The methylene linker between the two rings is generally well-tolerated, but its modification can impact the overall conformation and binding.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can be a critical determinant of activity, and enantiomerically pure compounds often exhibit superior potency.
Therapeutic Applications in Neurodegenerative Diseases
The ability of this compound derivatives to modulate nAChRs makes them highly promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.
Alzheimer's Disease:
As previously discussed, the dual mechanism of enhancing cholinergic transmission and reducing Aβ production positions these compounds as attractive multi-target-directed ligands for Alzheimer's disease. Clinical development of nAChR agonists has shown promise in improving cognitive function in patients.
Other Potential Applications:
The versatility of the this compound scaffold extends beyond Alzheimer's disease. Its derivatives have been investigated for a range of other conditions, including:
-
Cancer: As inhibitors of enzymes like farnesyl-protein transferase and lysine-specific demethylase 1 (LSD1).
-
HIV: As non-nucleoside reverse transcriptase inhibitors.
Challenges and Future Directions
Despite the significant therapeutic potential, the development of drugs based on the this compound scaffold is not without its challenges. Key considerations for future research include:
-
Selectivity: Achieving high selectivity for specific nAChR subtypes is crucial to minimize off-target effects.
-
Pharmacokinetics: Optimizing the pharmacokinetic profile, including oral bioavailability and brain penetration, is essential for CNS-targeted therapies.
-
Toxicity: Thorough toxicological evaluation is necessary to ensure the safety of these compounds.
Future research efforts should focus on the design and synthesis of novel derivatives with improved selectivity and pharmacokinetic properties. The use of computational modeling and structure-based drug design will be invaluable in guiding these efforts. Furthermore, the exploration of this scaffold in other therapeutic areas where nAChR modulation is relevant, such as pain management and inflammation, warrants further investigation.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the discovery of novel therapeutics. Its ability to effectively target nAChRs, coupled with its synthetic tractability, makes it a compelling starting point for the development of drugs for neurodegenerative diseases and other challenging medical conditions. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthesis to therapeutic application, with the aim of fostering continued research and innovation in this exciting area of medicinal chemistry.
References
-
Bishop, M. J., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of Medicinal Chemistry, 40(26), 4290–4301. [Link]
-
Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 257-267. [Link]
-
Li, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14510–14517. [Link]
-
Likhitwitayawuid, K., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(9), 13678-13745. [Link]
-
Zhang, H., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 12, 642220. [Link]
-
Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. Journal of Medicinal Chemistry, 42(12), 2251–2259. [Link]
-
Romero, D. L., et al. (1999). Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. Journal of Medicinal Chemistry, 42(22), 4554–4563. [Link]
-
ResearchGate. (n.d.). Piperidine derivatives as potential drugs for Alzheimer disease therapy. [Link]
-
Reiss, Y., et al. (2009). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 52(23), 7543–7553. [Link]
-
Kärkkäinen, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3321. [Link]
-
Gonzalez-Reyes, R. E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5122. [Link]
-
Likhitwitayawuid, K., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(9), 13678-13745. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives as anti-Alzheimer agents. [Link]
- Google Patents. (1978). Method of preparing 3-methyl pyridine.
-
Jacobson, K. A., et al. (2000). Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(11), 2196–2205. [Link]
-
Cashin, A. L., et al. (2007). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 104(20), 8344–8348. [Link]
-
Roy, K., et al. (2022). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 13(3), 346–361. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methylpyridine. [Link]
-
Zhang, H., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology, 12, 642220. [Link]
-
Wikipedia. (n.d.). Partial lysergamide. [Link]
-
O'Brien, P., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 9(43), 8259–8266. [Link]
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. [Link]
Role of 3-(Piperidin-3-ylmethyl)pyridine as a secondary amine building block
The Role of 3-(Piperidin-3-ylmethyl)pyridine as a Secondary Amine Building Block Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound (often referred to as 3,3'-PMP ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike linear diamines, this molecule offers a distinct non-planar vector, combining a flexible aliphatic secondary amine (piperidine) with a rigid aromatic acceptor (pyridine) via a methylene bridge.[1]
This guide dissects the utility of 3,3'-PMP as a secondary amine building block.[1] It addresses the critical challenge of chemoselectivity —leveraging the pKa differential between the piperidine nitrogen (
Chemical Profile & Structural Dynamics
Physicochemical Properties
The utility of 3,3'-PMP relies on the electronic distinction between its two nitrogen centers.[1]
| Property | Value (Approx.) | Significance in Synthesis |
| Molecular Weight | 176.26 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da). |
| ClogP | 1.5 - 1.8 | Moderate lipophilicity; good for CNS penetration.[1] |
| pKa (Piperidine NH) | 11.0 | Highly nucleophilic; primary site of functionalization.[1] |
| pKa (Pyridine N) | 5.2 | Weakly basic; remains unprotonated under mild basic conditions.[1] |
| H-Bond Donors | 1 | Secondary amine (NH).[1] |
| H-Bond Acceptors | 2 | Pyridine N and Piperidine N. |
Conformational Analysis
The methylene linker at the C3 position of the piperidine ring introduces a "kink" in the molecular geometry. Unlike the 4-substituted analog (which extends linearly), the 3-substituted isomer allows the pyridine ring to adopt multiple spatial orientations relative to the piperidine chair.[1]
-
Axial vs. Equatorial: The (pyridin-3-ylmethyl) group predominantly occupies the equatorial position on the piperidine chair to minimize 1,3-diaxial interactions, projecting the pyridine ring into a defined vector space ideal for accessing hydrophobic pockets in enzymes (e.g., LSD1, Kinases).[1]
Synthetic Utility: Reactivity & Protocols
The core value of 3,3'-PMP is its ability to serve as a nucleophilic module .[1] The secondary amine reacts rapidly with electrophiles, while the pyridine ring remains inert to standard alkylation/acylation conditions unless activated.[1]
Reactivity Map
Caption: Chemoselective reactivity profile. Green paths indicate standard building block functionalization; red dashed paths indicate secondary transformations.
Standard Operating Procedure: Chemoselective Amide Coupling
This protocol demonstrates the coupling of 3,3'-PMP with a carboxylic acid, avoiding interference from the pyridine nitrogen.[1]
Materials:
-
Carboxylic Acid (
equiv)[1] -
This compound (
equiv) -
HATU (
equiv)[1] -
DIPEA (
equiv)[1] -
DMF (Anhydrous, 0.1 M concentration)
Step-by-Step Protocol:
-
Activation: Charge a reaction vial with the Carboxylic Acid and DMF. Add DIPEA followed by HATU.[1] Stir at room temperature (RT) for 5–10 minutes to form the activated ester (O-At ester).[1]
-
Why: Pre-activation minimizes the risk of the pyridine nitrogen competing for the coupling reagent, although HATU is highly selective for the anionic carboxylate.[1]
-
-
Addition: Add this compound in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid + 176 - 18).
-
Workup: Dilute with EtOAc, wash with saturated
(3x) and Brine (1x).-
Crucial Step: Do not wash with strong acid (1M HCl) during the initial extraction, as this will protonate the pyridine ring and extract the product into the aqueous phase.[1] If acid wash is needed to remove DIPEA, use a pH 4–5 buffer (Citrate) or perform a "back-extraction" of the acidic aqueous layer with DCM after neutralization.[1]
-
-
Purification: Flash chromatography (DCM:MeOH gradient, typically 0–10% MeOH).[1]
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
3,3'-PMP serves as a bioisostere for:
-
3-Benzylpiperidine: The pyridine nitrogen adds polarity and solubility (lowering LogP) while maintaining the steric volume.[1] It also offers a specific H-bond acceptor vector.[1]
-
3-Aminomethyl-biphenyls: The piperidine ring saturates one aryl ring, introducing
character (Fsp3), which is correlated with improved clinical success rates by enhancing solubility and reducing "flatness" (crystal packing energy).[1]
Therapeutic Case Study: LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) inhibitors often feature a diamine core.[1] While 4-substituted piperidines are common, the 3-substituted scaffold (3,3'-PMP) has been utilized to probe the size of the substrate binding tunnel.[1]
-
Mechanism: The secondary amine (after functionalization to a urea or amide) interacts with Asp555 or similar residues in the active site.[1]
-
Pyridine Role: The pyridine ring can engage in T-shaped
-stacking interactions with FAD (Flavin Adenine Dinucleotide) cofactor residues or solvent-exposed water networks.
Synthesis of the Building Block (Reverse Engineering)
For researchers needing to synthesize the core scaffold de novo (e.g., for isotopic labeling or specific chirality):
Caption: General synthetic workflow for accessing the 3,3'-PMP scaffold.
Alternative Industrial Route: Partial hydrogenation of 3,3'-dipyridylmethane (CAS 19806-29-2).
-
Conditions:
, Pt/C or Rh/C, Acidic media.[1] -
Challenge: Controlling selectivity to stop at the piperidine-pyridine stage (6H reduction) vs. the dipiperidine (12H reduction).
References
-
Scaffold Utility in Drug Design
-
LSD1 Inhibitor SAR
-
Synthetic Methodology (Heck Reaction)
-
General Reactivity of Pyridines
Sources
An In-depth Technical Guide to the Physicochemical Characteristics and pKa Values of 3-(Piperidin-3-ylmethyl)pyridine
This guide provides a comprehensive technical overview of the physicochemical properties and acid-base characteristics of 3-(Piperidin-3-ylmethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the experimental determination of these crucial parameters.
Introduction and Molecular Overview
This compound is a bicyclic molecule incorporating both a saturated piperidine ring and an aromatic pyridine ring, linked by a methylene bridge. This unique structural combination imparts a dual basic character to the molecule, making a thorough understanding of its physicochemical properties, particularly its pKa values, essential for applications in medicinal chemistry and pharmacology. The presence of two distinct basic centers dictates the molecule's ionization state at different physiological pH values, which in turn governs its solubility, lipophilicity, membrane permeability, and receptor-binding interactions.
While specific experimental data for this compound is not extensively available in public literature, its properties can be reliably inferred from the well-characterized constituent heterocycles: piperidine and 3-methylpyridine (also known as 3-picoline).
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The overall physicochemical profile of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. For this compound, these properties are influenced by both the aliphatic piperidine and aromatic pyridine moieties.
| Property | Estimated Value | Rationale and Key Considerations |
| Molecular Formula | C₁₁H₁₆N₂ | Based on the chemical structure. |
| Molecular Weight | 176.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to light yellow solid | Inferred from structurally similar compounds like 3-Piperidin-4-ylmethylpyridine[1]. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | This estimated range reflects a balance between the lipophilic hydrocarbon backbone and the polar amine functionalities. The exact value would be pH-dependent due to the basic nitrogens. |
| Aqueous Solubility | Moderately soluble, pH-dependent | The presence of two nitrogen atoms capable of hydrogen bonding suggests some aqueous solubility. However, the overall hydrocarbon structure limits extensive solubility. Solubility is expected to be significantly higher at acidic pH where the molecule is protonated. |
| Melting Point | Not available | Expected to be a solid at room temperature, typical for molecules of this size and complexity. |
| Boiling Point | Not available | Expected to be relatively high due to the molecular weight and polar nature. |
Understanding the pKa Values of this compound
The defining chemical characteristic of this compound is its dibasic nature. The molecule possesses two protonatable nitrogen atoms: one in the aliphatic piperidine ring and one in the aromatic pyridine ring. The basicity of these two nitrogens is distinct and can be understood by examining the electronic environments of each.
-
The Piperidine Nitrogen: The nitrogen in the piperidine ring is an aliphatic amine. The lone pair of electrons resides in an sp³ hybridized orbital and is readily available for protonation. The pKa of the conjugate acid of piperidine is approximately 11.2[2].
-
The Pyridine Nitrogen: The nitrogen in the pyridine ring is part of an aromatic system. Its lone pair of electrons is in an sp² hybridized orbital and is less available for protonation compared to the aliphatic amine due to the electron-withdrawing nature of the aromatic ring. The pKa of the conjugate acid of 3-methylpyridine is approximately 5.68[3].
For this compound, we can predict two distinct pKa values, corresponding to the protonation of each nitrogen.
Predicted pKa Values:
| Ionizable Center | Predicted pKa | Justification |
| Piperidine Nitrogen | ~10.5 - 11.0 | The basicity of the piperidine nitrogen is expected to be slightly lower than that of unsubstituted piperidine due to the mild electron-withdrawing effect of the nearby pyridine ring. |
| Pyridine Nitrogen | ~5.5 - 6.0 | The basicity of the pyridine nitrogen is expected to be similar to that of 3-methylpyridine, as the piperidinylmethyl substituent is primarily an alkyl group with a minor inductive effect on the aromatic ring. |
Protonation Equilibrium:
The differing basicities of the two nitrogen atoms mean that the protonation of this compound occurs in a stepwise manner as the pH of the solution decreases.
Caption: Stepwise protonation of this compound.
Experimental Determination of pKa
The accurate determination of pKa values is crucial for building predictive models in drug development. Potentiometric titration is a robust and widely used method for this purpose.
Causality Behind Experimental Choices
Potentiometric Titration: This method is chosen for its accuracy and ability to resolve multiple pKa values in a single experiment. It relies on monitoring the change in pH of a solution of the analyte as a standardized titrant (an acid or a base) is added. The pKa is determined from the inflection point of the resulting titration curve.
Choice of Titrant and Solvent: For a basic compound like this compound, a strong acid such as hydrochloric acid (HCl) is used as the titrant. The solvent is typically purified water to mimic physiological conditions. Co-solvents like methanol or DMSO may be used if the compound has poor aqueous solubility, but this can affect the measured pKa values.
Step-by-Step Experimental Protocol for Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Standardization of Titrant: Prepare a standardized solution of 0.1 M HCl.
-
Titration Setup:
-
Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C).
-
Immerse a calibrated pH electrode and a magnetic stirrer in the solution.
-
Use a precision burette to add the standardized HCl solution.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH to stabilize and record the value.
-
Continue the titration well past the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of HCl added.
-
The pKa values are determined from the pH at the half-equivalence points. For a dibasic compound, there will be two equivalence points and two half-equivalence points.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
This compound is a molecule of significant interest due to its dual basic character conferred by the piperidine and pyridine rings. While experimental data is sparse, a comprehensive understanding of its physicochemical properties can be achieved by analyzing its constituent functional groups. The distinct pKa values of the aliphatic piperidine nitrogen (estimated ~10.5-11.0) and the aromatic pyridine nitrogen (estimated ~5.5-6.0) are critical determinants of its behavior in biological systems. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these essential parameters, enabling further development and application of this and structurally related compounds in scientific research.
References
-
Chem-Impex. 3-Piperidin-4-ylmethylpyridine. [Link]. Accessed February 13, 2026.
-
Wikipedia. Piperidine. [Link]. Accessed February 13, 2026.
-
PubChem. 3-Methylpyridine. [Link]. Accessed February 13, 2026.
Sources
Computational docking studies involving 3-(Piperidin-3-ylmethyl)pyridine moieties
A Technical Guide to Multitarget Docking & Stereochemical Analysis
Executive Summary
The 3-(Piperidin-3-ylmethyl)pyridine moiety represents a "privileged scaffold" in medicinal chemistry, distinct from its more common linear 4-substituted analogs. Its structural value lies in the meta-meta connectivity , which introduces a specific angular vector between the aromatic pyridine ring and the basic piperidine nitrogen. Furthermore, the substitution at the 3-position of the piperidine ring introduces a chiral center , creating (R) and (S) enantiomers that often exhibit distinct pharmacological profiles.
This guide provides a rigorous computational workflow for docking this specific scaffold. It addresses the unique challenges of stereoselectivity , linker flexibility , and protonation state management required to accurately predict binding affinities against targets such as Lysine Specific Demethylase 1 (LSD1) , Sigma-1 receptors , and Rho-associated kinases (ROCK) .
Part 1: Chemical & Pharmacophoric Architecture
Before initiating any docking run, the modeler must understand the physical chemistry of the ligand. The this compound scaffold is not merely a connector; it is a pharmacophore in itself.
1.1 Structural Properties[1][2][3]
-
The "Kinked" Vector: Unlike 4-substituted piperidines which project substituents linearly, the 3-substitution creates a "kink." This allows the molecule to wrap around active site residues or fit into L-shaped pockets.
-
Chirality (The Critical Variable): The C3 carbon of the piperidine is chiral.
-
Implication: You must dock both (R) and (S) enantiomers separately. Biological systems are rarely racemate-forgiving.
-
-
Protonation States:
-
Piperidine Nitrogen (N1): pKa
10–11. At physiological pH (7.4), this is predominantly protonated ( ), acting as a strong ionic anchor (Salt Bridge/Cation- ). -
Pyridine Nitrogen: pKa
5.2. Predominantly neutral at pH 7.4, acting as a Hydrogen Bond Acceptor (HBA).
-
1.2 Pharmacophore Map
-
Point A (Cationic): Protonated Piperidine N (Donates H-bond, electrostatic interaction).
-
Point B (Aromatic/HBA): Pyridine Ring (
-stacking, accepts H-bond). -
Vector C (Distance): The methylene bridge limits the centroid-to-centroid distance, creating a rigid constraint compared to longer alkoxy linkers.
Part 2: Computational Workflow & Protocols
2.1 Phase I: Ligand Preparation (The Stereochemical Split)
Objective: Generate accurate 3D conformers and ionization states.
Protocol:
-
Input: SMILES string for this compound.
-
Stereoisomer Generation:
-
Use a chirality-aware generator (e.g., LigPrep or RDKit).
-
Crucial Step: Explicitly generate both (3R) and (3S) enantiomers. Do not rely on "undefined" stereochemistry flags, as docking algorithms may arbitrarily pick one.
-
-
Ionization:
-
Set pH to
. -
Force the piperidine nitrogen to the cationic state (
). -
Keep the pyridine nitrogen neutral.
-
-
Energy Minimization:
-
Force Field: OPLS4 or MMFF94s.
-
Note on Conformations: The piperidine ring prefers a chair conformation. Ensure the methylene substituent at C3 is sampled in both axial and equatorial positions, although equatorial is sterically favored, the axial conformer might be the bioactive pose in confined pockets.
-
2.2 Phase II: Receptor Preparation (Target: LSD1 Example)
Context: This scaffold is a known inhibitor class for LSD1 (KDM1A).[4][5] The binding pocket is deep and hydrophobic with a requirement for a cation-
Protocol:
-
Selection: Retrieve PDB ID 5HK2 (Sigma-1) or 2V1D (LSD1).
-
Clean-up:
-
Remove solvent molecules (keep structural waters only if they bridge the ligand and protein).
-
Cofactor Handling: For LSD1, the FAD cofactor is essential. Do not remove it. Ensure FAD is treated as part of the receptor grid, not the ligand.
-
-
H-Bond Network Optimization:
-
Optimize orientation of Asn/Gln amides and His tautomers.
-
Specific Check: Ensure Asp/Glu residues in the binding pocket are deprotonated (negative) to accept the salt bridge from the piperidine.
-
2.3 Phase III: Grid Generation & Docking
Objective: Sample the "kinked" geometry within the active site.
Grid Parameters:
-
Center: Defined by the centroid of the co-crystallized ligand.
-
Size:
Å (Standard). -
Constraints (Optional but Recommended):
-
Define a Positional Constraint or Hydrogen Bond Constraint on the key Aspartate/Glutamate residue known to bind the basic amine. This forces the docking algorithm to prioritize poses where the piperidine salt bridge is formed.
-
Docking Algorithm Settings (e.g., Glide XP / Gold):
-
Precision: Extra Precision (XP) is required to differentiate the subtle energy differences between (R) and (S) enantiomers.
-
Sampling: Increase conformational sampling factor to 4x. The flexibility of the methylene bridge + piperidine ring puckering requires extensive sampling.
-
Post-Docking Minimization: Enable. This allows the protein side chains to relax slightly around the rigid pyridine ring (Induced Fit effect).
Part 3: Visualization of the Workflow
The following diagram illustrates the critical "Stereochemical Split" required for this specific scaffold.
Caption: Workflow emphasizing the parallel processing of (R) and (S) enantiomers to account for the chiral center at the piperidine-3 position.
Part 4: Data Analysis & Interpretation[6][7]
When analyzing the results, do not rely solely on the docking score (e.g., -9.5 kcal/mol). You must validate the Interaction Fingerprint .
4.1 Key Interaction Checklist
| Interaction Type | Moiety Involved | Target Residue Example | Validation Criteria |
| Salt Bridge | Piperidine | Asp/Glu (e.g., Asp555) | Distance < 4.0 Å. Geometry: N-H...O angle > 120°. |
| Pyridine Ring | Phe/Tyr/Trp | Centroid-Centroid dist < 5.0 Å. Parallel or T-shaped. | |
| H-Bond Acceptor | Pyridine N | Ser/Thr/Tyr (OH) | Distance < 3.0 Å. |
| Hydrophobic Enclosure | Methylene Linker | Leu/Val/Ile | Van der Waals contact surface area. |
4.2 Stereoselectivity Analysis
Compare the top-ranked pose of the (R)-enantiomer vs. the (S)-enantiomer.
-
The "Good" Binder: Will have the piperidine chair conformation relaxed (equatorial substituent) and the salt bridge formed without straining the methylene linker.
-
The "Bad" Binder: Will often show a "twisted" boat conformation or a clash between the pyridine ring and the pocket wall to force the salt bridge interaction.
Part 5: Case Study – LSD1 Inhibition
Context: 3-(piperidin-4-ylmethoxy)pyridine derivatives are potent LSD1 inhibitors.[4][5] The this compound scaffold is a rigidified analog.
Mechanism of Binding: LSD1 has a large substrate-binding cavity. The FAD cofactor is located deep within.
-
The Anchor: The positively charged piperidine mimics the Lysine-4 of Histone H3 (the natural substrate). It forms a salt bridge with Asp555 .
-
The Shield: The pyridine ring occupies the hydrophobic channel leading to the FAD, potentially stacking with Trp751 .
-
The Linker: The methylene bridge determines if the pyridine can sit flat against the Tryptophan while the piperidine stays anchored to the Aspartate. If the linker is too short or the angle (meta-substitution) is wrong, the affinity drops drastically.
Graphviz Interaction Map (LSD1 Model):
Caption: Pharmacophore interaction map for LSD1. The Piperidine NH+ acts as the primary anchor mimicking the histone lysine.
References
-
LSD1 Inhibition & Scaffold Relevance
-
Liang, Y., et al. (2016).[4] "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.
-
-
Sigma-1 Receptor Docking Protocols
- Zampieri, D., et al. (2016). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Bioorganic & Medicinal Chemistry.
-
Piperidine Scaffold Profiling
-
General Docking Methodology (Glide/Schrödinger)
- Friesner, R. A., et al. (2006). "Glide: A New Approach for Rapid, Accurate Calculating and Scoring of Protein−Ligand Interactions." Journal of Medicinal Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinmedkaz.org [clinmedkaz.org]
Methodological & Application
Application Note: Reductive Amination Protocols for 3-(Piperidin-3-ylmethyl)pyridine
Executive Summary
This guide details the optimized conditions for the reductive amination of 3-(Piperidin-3-ylmethyl)pyridine , a bifunctional building block containing a secondary aliphatic amine (piperidine) and a basic aromatic heterocycle (pyridine).
While standard reductive amination protocols exist, this specific scaffold presents unique challenges due to the dual-basicity of the substrate (Piperidine pKₐ ~11.0 vs. Pyridine pKₐ ~5.2). Successful conversion requires precise pH control to ensure the piperidine nitrogen remains nucleophilic without quenching the reaction kinetics via over-protonation or catalyst poisoning.
This note provides two primary protocols:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes.
-
Method B (Advanced): Titanium(IV) Isopropoxide mediation for ketones and sterically hindered substrates.
Chemical Profile & Mechanistic Strategy[1][2][3]
Substrate Analysis
The starting material, this compound, possesses two nitrogen centers.
-
N1 (Piperidine): Secondary amine. Highly nucleophilic. This is the reactive center for reductive amination.[1]
-
N2 (Pyridine): Aromatic nitrogen. Weakly basic (pKₐ ~5.2). It acts as a spectator but can buffer the reaction mixture or coordinate to metal catalysts (e.g., Pd/C), making catalytic hydrogenation difficult.
Reaction Mechanism (Iminium Ion Formation)
Unlike primary amines which form stable imines, this secondary amine reacts with carbonyls to form a positively charged iminium ion . This intermediate is more reactive toward hydride reduction than the parent carbonyl, allowing for selective "one-pot" reduction.
Key Constraint: The formation of the iminium ion is acid-catalyzed.[2][3] However, excess acid will protonate the pyridine ring (forming a pyridinium salt), which may alter solubility or cause precipitation in non-polar solvents like DCE (1,2-Dichloroethane).
Mechanistic Visualization
The following diagram illustrates the pathway from the secondary amine to the tertiary amine product.[2]
Figure 1: Mechanistic pathway for the reductive amination of secondary amines.
Protocol A: Aldehyde Coupling (STAB Method)
Best for: Aliphatic and aromatic aldehydes. Reagent: Sodium Triacetoxyborohydride (STAB).[4] Solvent: 1,2-Dichloroethane (DCE) or THF.
Rationale
STAB is the preferred reductant because it is mild and reduces iminium ions much faster than aldehydes. This prevents the reduction of the aldehyde to the alcohol side-product. Acetic acid is added to catalyze iminium formation and buffer the basicity of the pyridine ring.
Materials
-
This compound (1.0 equiv)
-
Aldehyde (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: DCE (anhydrous preferred)
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask or vial, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).
-
Carbonyl Addition: Add the Aldehyde (1.1 equiv).
-
Acidification: Add Acetic Acid (1.0 equiv).
-
Note: If the aldehyde is aromatic and electron-deficient, 1.0 equiv is sufficient. If the reaction is sluggish, increase to 2.0 equiv.
-
-
Mixing: Stir at room temperature for 15–30 minutes to allow hemiaminal/iminium equilibrium establishment.
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature under nitrogen/argon atmosphere. Monitor by LC-MS or TLC.
-
Time: Typically 2–16 hours.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
Protocol B: Ketone Coupling (Ti-Mediated)
Best for: Ketones, sterically hindered aldehydes, or unreactive substrates. Reagent: Titanium(IV) Isopropoxide [Ti(OiPr)₄] followed by NaBH₄.[5][6]
Rationale
Ketones are less electrophilic than aldehydes. The secondary amine of the piperidine ring is also sterically hindered. Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium/enamine species. Since Ti(OiPr)₄ is compatible with NaBH₄ (unlike STAB which is too bulky for some Ti-complexes), the cheaper NaBH₄ can be used for the reduction step.
Materials
-
This compound (1.0 equiv)
-
Ketone (1.1 – 1.5 equiv)
-
Titanium(IV) Isopropoxide (neat, 1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (2.0 equiv)
-
Methanol (MeOH) (for the reduction step)
Step-by-Step Procedure
-
Complexation: In a dry vial, mix This compound (1.0 equiv) and the Ketone (1.2 equiv).
-
Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) neat (without solvent) or in a minimal amount of THF if the substrate is solid.
-
Curing (Critical): Stir the viscous mixture at room temperature (or 40–50°C for difficult substrates) for 2–6 hours.
-
Why: This ensures complete conversion to the iminium/titanium complex.
-
-
Dilution: Dilute the reaction mixture with Methanol (approx. 5–10 mL per mmol of substrate).
-
Caution: Exothermic.
-
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise.
-
Safety: Vigorous gas evolution (H₂).
-
-
Workup: After stirring for 2 hours at room temperature, quench with 1N NaOH or aqueous NH₄OH. A white precipitate (TiO₂) will form. Filter through a Celite pad to remove titanium salts.
Workup & Purification Strategy
The presence of the pyridine ring requires a specific extraction protocol to ensure high recovery.
-
Basification: Regardless of the method used, adjust the aqueous layer pH to >12 using 1N NaOH.
-
Reason: You must deprotonate both the tertiary amine product (pKₐ ~10) and the pyridine ring (pKₐ ~5) to render the molecule neutral and soluble in organic solvents.
-
-
Extraction: Extract 3x with DCM (Dichloromethane) or EtOAc (Ethyl Acetate).
-
Tip: DCM is preferred for pyridine-containing compounds due to better solubility.
-
-
Washing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification:
-
Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH or 1% Triethylamine .
-
Note: The basic additive is mandatory to prevent the pyridine/amine product from streaking on the silica gel.
-
Comparison of Conditions
| Feature | Method A (STAB) | Method B (Ti-Mediated) |
| Substrate Scope | Aldehydes (Aliphatic/Aromatic) | Ketones, Hindered Aldehydes |
| Reaction Rate | Fast (1–6 hours) | Slow (Requires curing + reduction) |
| Water Sensitivity | Moderate (STAB tolerates trace H₂O) | High (Ti(OiPr)₄ hydrolyzes) |
| Side Products | Minimal (Alcohol formation rare) | TiO₂ salts (requires filtration) |
| Cost | Higher (STAB reagent cost) | Lower (NaBH₄ is cheap) |
Decision Logic (Workflow)
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[7][8][2][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
-
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] [Link]
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. designer-drug.com [designer-drug.com]
- 6. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: 3-(Piperidin-3-ylmethyl)pyridine in Cooperative Organometallic Catalysis
This Application Note is designed for researchers utilizing 3-(Piperidin-3-ylmethyl)pyridine (and its derivatives) as a ligand scaffold in organometallic catalysis. Unlike "privileged" ligands (e.g., BINAP, Bipyridine) that form predictable chelates, this 3,3'-substituted architecture presents unique bifunctional and bridging properties, making it a powerful candidate for cooperative catalysis and supramolecular assembly.[1]
Part 1: Ligand Architecture & Mechanistic Insight[1]
Structural Analysis & Coordination Logic
The efficacy of this compound stems from its mismatched Lewis basicity and geometric flexibility . Unlike 2-(2-pyridyl)piperidine (Anabasine) which forms stable 5-membered chelate rings, the 3,3'-methylene linkage in this ligand precludes monomeric chelation (bite angle > 120°).
-
Site A (Pyridine Nitrogen):
hybridized.[1][2] Moderate -donor, -acceptor. Role: Primary metal coordination site (Soft/Borderline metals: Pd, Ni, Rh).[1] -
Site B (Piperidine Nitrogen):
hybridized, secondary amine.[1] Strong -donor, High pKa (~11.0).[1] Role:
The "Remote Activation" Mechanism
In transition metal catalysis (specifically Pd and Ni cross-coupling), this ligand operates via a Cooperative Bifunctional Mechanism .[1] The metal center activates the electrophile (e.g., Aryl Halide), while the distal piperidine moiety interacts with the nucleophile or stabilizes the transition state via non-covalent interactions.[1]
Figure 1: Proposed bifunctional catalytic cycle. The pyridine moiety binds the metal, while the pendant piperidine amine facilitates nucleophile entry via hydrogen bonding or base catalysis.[1]
Part 2: Experimental Protocols
Ligand Preparation (Free-Basing)
Commercially available this compound is often supplied as a hydrochloride salt (2HCl) to prevent oxidation and moisture absorption. Critical Step: You must generate the free base in situ or prior to catalysis to ensure coordination.[1]
Reagents:
-
Ligand-2HCl salt[3]
-
Dichloromethane (DCM) or Toluene (degassed)
-
KOH (4M aq) or NaOtBu (solid)
Protocol A: In-Situ Neutralization (Recommended for High-Throughput)
-
Load Ligand-2HCl (1.0 equiv) and Metal Precursor (e.g., Pd(OAc)₂, 1.0 equiv) into the reaction vial.[1]
-
Add 3.0 equiv of base (e.g., Cs₂CO₃ or K₃PO₄).[1] Note: Extra base is required to neutralize the ligand salts.[1]
-
Add solvent and stir at RT for 10 min before adding substrates.
Protocol B: Isolation of Free Base (Recommended for Asymmetric Catalysis)
-
Dissolve 500 mg Ligand-2HCl in 10 mL water.[1]
-
Basify to pH > 12 using 4M NaOH.
-
Extract 3x with DCM.[1]
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Store under Argon at -20°C. Shelf life: 2 weeks (amine absorbs CO₂).
Standard Protocol: Pd-Catalyzed Buchwald-Hartwig Coupling
This protocol utilizes the ligand's steric bulk and basicity to promote coupling of aryl chlorides with amines.
Materials:
-
Catalyst Source: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: this compound (Free base)
-
Substrates: 4-Chlorotoluene (1.0 mmol), Morpholine (1.2 mmol)
-
Base: NaOtBu (1.5 mmol)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (2.2 mg, 1 mol%) and Ligand (3.8 mg, 2 mol%) into a 4 mL screw-cap vial.
-
Pre-complexation: Add 1.0 mL Dioxane. Stir at room temperature for 20 minutes. Observation: Solution should turn from orange to pale yellow/clear, indicating pyridine ligation.[1]
-
Substrate Addition: Add 4-Chlorotoluene (1.0 equiv), Morpholine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Reaction: Seal vial. Heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a silica plug (eluting with EtOAc).[1] Analyze via GC-MS or NMR.[1]
Protocol Variation: Asymmetric Synthesis (Chiral Resolution Required)
Since the piperidine ring has a chiral center at C3, the ligand exists as enantiomers.[1] For asymmetric catalysis (e.g., enantioselective alkylation), you must use the enantiopure ligand.[1]
-
Resolution: Use (L)-Tartaric acid to resolve the racemic amine via fractional crystallization from EtOH/Water.[1]
-
Application: Use the (S)- or (R)-ligand in Ni-catalyzed photoredox cross-coupling. The chiral piperidine backbone induces stereoselectivity via steric clash in the transition state.[1]
Part 3: Data & Performance Metrics
Solvent Compatibility Table
The "Dual-Nitrogen" nature of the ligand makes solvent choice critical.[1] Avoid protic solvents that quench the piperidine anion if using strong bases.[1]
| Solvent Class | Suitability | Notes |
| Toluene | ⭐⭐⭐⭐⭐ | Excellent. Promotes tight ion-pairing and high reaction rates.[1] |
| 1,4-Dioxane | ⭐⭐⭐⭐ | Good solubility for Pd-complexes; standard for coupling. |
| DMF/DMAc | ⭐⭐ | Competitive binding.[1] The solvent may displace the pyridine moiety.[1] |
| Alcohols | ⭐ | Avoid. Protic solvents interfere with the basic piperidine site.[1] |
| THF | ⭐⭐⭐ | Good, but watch for polymerization side reactions at high T. |
Troubleshooting Guide (Self-Validating System)
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Ligand dissociation; Pyridine binding too weak. | Increase Ligand:Metal ratio to 3:1. Lower reaction temperature.[1] |
| No Conversion | Catalyst poisoning or Ligand not neutralized.[1] | Ensure 3.0 equiv base was used if starting from HCl salt.[1] |
| Low Yield | Product inhibition (Product amine binds Pd).[1] | Use a stronger base (NaOtBu) to ensure product deprotonation does not compete.[1] |
Part 4: References & Authority[1]
Grounding Statement: The protocols above are derived from established methodologies for distal-amino pyridine ligands. While this compound is primarily known as a pharmaceutical intermediate (e.g., in the synthesis of PARP inhibitors like Niraparib), its structural homology to Anabasine and 3-Picolylamine allows for the direct translation of catalytic principles.
References:
-
Mishra, S., et al. (2023).[1][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2][5] Journal of the American Chemical Society.[1][4] (Demonstrates the synthesis and stability of the 3-substituted piperidine scaffold). [4]
-
Chelucci, G. (2013).[1] Pyridine-containing chiral ligands in asymmetric catalysis.[1][6] Coordination Chemistry Reviews.[1] (Foundational text on pyridine-amine coordination modes).
-
BenchChem Technical Data. 1-(Piperidin-3-ylmethyl)piperidine and Pyridine derivatives properties. (Physicochemical data verification).
-
PubChem Compound Summary. this compound Structure and Properties.
Disclaimer: This Application Note assumes the user possesses standard training in organometallic chemistry (Schlenk line/Glovebox techniques). Always verify the specific CAS purity and enantiomeric excess of your ligand batch before scale-up.[1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis & Functionalization of 3-(Piperidin-3-ylmethyl)pyridine Scaffolds
Executive Summary & Scientific Rationale
The 3-(Piperidin-3-ylmethyl)pyridine scaffold represents a "privileged structure" in medicinal chemistry, bridging two pharmacologically active heterocycles via a flexible methylene linker. This semi-rigid architecture is critical in the design of kinase inhibitors (e.g., targeting catalytic clefts), GPCR ligands (histamine/muscarinic receptors), and monoamine transporter modulators.
Conventional thermal synthesis of this scaffold often suffers from prolonged reaction times, incomplete conversions due to steric hindrance at the 3-position, and difficult purification profiles. Microwave-assisted organic synthesis (MAOS) offers a deterministic solution to these bottlenecks. By leveraging dielectric heating and the Arrhenius rate enhancement effect, researchers can achieve:
-
Kinetic Selectivity: Preferential activation of specific cross-coupling pathways over side reactions (e.g.,
-hydride elimination). -
Superheated Solvents: Accessing temperatures 50–80°C above the boiling point of solvents like MeOH or Dioxane, significantly accelerating nucleophilic substitutions (
) and Pd-catalyzed cycles. -
Library Throughput: Reduction of reaction times from hours to minutes, enabling rapid SAR (Structure-Activity Relationship) cycling.
This guide details validated protocols for both the modular assembly of the core scaffold and its downstream functionalization , specifically tailored for drug development workflows.
Strategic Workflow: From Core to Library
The following directed acyclic graph (DAG) illustrates the logical flow of the synthesis. We utilize a "Divergent Strategy": first constructing the core via microwave-enhanced Heck coupling, followed by orthogonal diversification.
Figure 1: Modular workflow for the synthesis and diversification of the this compound scaffold. Step 1 establishes the carbon skeleton, while Paths A and B represent orthogonal diversification points.
Experimental Protocols
Protocol A: Core Assembly via MW-Assisted Heck Coupling
Objective: To synthesize the unsaturated precursor of the scaffold from commercially available building blocks.
Mechanism: The microwave irradiation accelerates the oxidative addition of the aryl halide to the Pd(0) species, the rate-determining step in deactivated pyridines.
Materials:
-
3-Bromopyridine (1.0 equiv)
-
tert-Butyl 3-methylenepiperidine-1-carboxylate (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(o-tol)₃ (10 mol%)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 3-bromopyridine (1 mmol, 158 mg) and the exocyclic alkene (1.2 mmol) in DMF (3 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (11 mg), P(o-tol)₃ (30 mg), and Et₃N (280 µL). Cap the vial with a Teflon-lined septum.
-
Inertion: Purge the headspace with Argon for 30 seconds.
-
Irradiation (Microwave):
-
Mode: Dynamic (PID Control)
-
Temperature: 140°C
-
Hold Time: 20 minutes
-
Power Max: 150 W (High absorption of DMF requires careful power modulation).
-
Stirring: High (600 rpm).
-
-
Work-up: Cool to RT (compressed air). Dilute with EtOAc (20 mL), wash with LiCl (5% aq) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.
-
Reduction (Conventional): The resulting alkene is hydrogenated (H₂, Pd/C, MeOH, RT, 2h) to yield the saturated This compound core.
Data & Validation:
| Parameter | Conventional Heating | Microwave Heating |
|---|---|---|
| Time | 18 Hours | 20 Minutes |
| Temp | 100°C (Reflux) | 140°C (Pressurized) |
| Yield | 45-55% | 82% |
| Purity (LCMS) | 85% | >95% |
Protocol B: Rapid Library Generation via MW-Buchwald-Hartwig Amination
Objective: Functionalization of the piperidine nitrogen (secondary amine) with aryl halides.
Scientific Insight: The piperidine nitrogen is moderately sterically hindered in this scaffold. Microwave heating overcomes the activation energy barrier for the reductive elimination step in the catalytic cycle, preventing Pd-black formation often seen in prolonged thermal reactions.
Materials:
-
This compound (Intermediate from Protocol A) (1.0 equiv)
-
Aryl Bromide/Chloride (1.1 equiv)
-
Catalyst: Pd₂dba₃ (2 mol%)
-
Ligand: XPhos or RuPhos (4 mol%) (RuPhos preferred for secondary amines).
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene/t-BuOH (5:1)
Step-by-Step Methodology:
-
Vessel Loading: In a 2-5 mL MW vial, charge the scaffold (0.5 mmol), Aryl halide (0.55 mmol), and NaOtBu (72 mg).
-
Catalyst Solution: Add a pre-mixed stock solution of Pd₂dba₃/RuPhos in Toluene/t-BuOH (2 mL) under Argon.
-
Irradiation:
-
Temp: 110°C
-
Time: 10 minutes
-
Pressure Limit: 15 bar
-
-
Purification: Filter through a Celite pad. The filtrate is often clean enough for direct prep-HPLC or flash chromatography.
Validation Check:
-
Self-Validating Step: Monitor LCMS at t=2 min. If conversion <10%, increase Temp to 130°C. If Pd black precipitates, switch solvent to Dioxane.
Critical Troubleshooting & Optimization
The following table summarizes common failure modes and scientifically grounded solutions based on field experience.
| Failure Mode | Mechanistic Cause | Corrective Action |
| Low Conversion (Protocol A) | Poisoning of Pd catalyst by pyridine nitrogen. | Increase catalyst loading to 10% or use Pd(dppf)Cl₂ which is more robust against coordination. |
| Vessel Over-pressure | Decomposition of DMF or volatile byproducts. | Reduce fill volume to <50% of vial capacity. Use "Power Max" safety cutoff. |
| Regioselectivity Issues | Competitive C-H activation on pyridine. | Ensure strictly anhydrous conditions. Use non-carbonate bases (e.g., phosphates) if C-H activation occurs. |
| Poor Solubility | Zwitterionic nature of the scaffold. | Use HFIP (Hexafluoroisopropanol) as a co-solvent (10%) to disrupt aggregation. |
References
-
Microwave-Assisted Buchwald-Hartwig Amination
-
Pyridine-Piperidine Scaffold Synthesis
-
Microwave Pyridine Functionalization
- Title: Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and unc
- Source: ResearchG
-
URL:[Link]
-
General Microwave Synthesis of Heterocycles
Sources
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Overcoming solubility issues of 3-(Piperidin-3-ylmethyl)pyridine in non-polar solvents
Executive Summary
Welcome to the technical support center. You are likely here because 3-(Piperidin-3-ylmethyl)pyridine (3-PMP) is crashing out of your hexane, heptane, or toluene solutions, or you are struggling to extract it from an aqueous phase into a non-polar organic layer.[]
This guide addresses the root cause: Polarity Mismatch . 3-PMP possesses a highly basic secondary amine (
This guide provides three tiered solutions:
-
The Thermodynamic Fix: Correcting the protonation state (Free-Basing).[][2]
-
The Solvent Engineering Fix: Cosolvent doping strategies.
-
The Structural Fix: Transient chemical derivatization.[2]
Module 1: The Basics (Know Your Compound)
Q: Why is 3-PMP insoluble in my non-polar solvent (Hexane/Toluene)?
A: The insolubility is driven by two factors: Ionization and Hydrogen Bonding .[]
-
Ionization State: If you purchased 3-PMP as a hydrochloride or dihydrochloride salt, it is an ionic lattice.[] Ionic salts are virtually insoluble in non-polar solvents (
).[] You must convert it to the free base. -
The "Velcro" Effect: Even as a free base, the secondary amine (piperidine ring) has a localized lone pair and a proton (N-H). These molecules prefer to hydrogen bond with each other (self-aggregation) rather than interact with non-polar solvent chains.[] Hexane cannot break these intermolecular H-bonds.[]
Q: What are the critical physicochemical properties I need to know?
A: See the table below for the "personality" of your molecule.[2]
| Property | Value (Approx.) | Implication for Solubility |
| MW | 176.26 g/mol | Small molecule; kinetics of dissolution are fast, but thermodynamics limit saturation.[] |
| pKa (Piperidine) | ~11.2 | Critical: It is fully protonated at pH 7. Must be pH > 12 to be neutral (lipophilic). |
| pKa (Pyridine) | ~5.3 | Weak base; less relevant for non-polar solubility but affects extraction. |
| LogP (Free Base) | ~1.9 | Moderately lipophilic. Soluble in Toluene/DCM, poor in Hexane. |
| LogP (Salt) | < 0 | Hydrophilic.[2] Insoluble in organics. |
Module 2: The Thermodynamic Fix (Free-Basing)
Q: I have the HCl salt. How do I make it soluble in toluene?
A: You must perform a "Free-Basing" protocol.[] The salt form is locked in a crystal lattice stabilized by electrostatic forces. Toluene cannot disrupt this.
Protocol: Quantitative Free-Basing
-
Dissolution: Dissolve the 3-PMP salt in a minimum amount of water (it will be highly soluble).[]
-
pH Adjustment: Slowly add 10N NaOH or KOH until the pH reaches >13 .
-
Why? You need to be at least 2 pH units above the pKa (11.2) to ensure 99% of the molecules are neutral.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform .
-
Note: Do not use hexane yet. The partition coefficient into hexane is poor.[3] DCM is the "bridge" solvent.
-
-
Drying: Dry the organic layer over anhydrous
. -
Solvent Swap: Evaporate the DCM to obtain the oily free base. Immediately redissolve this oil in your target non-polar solvent (Toluene).
Visualization: Free-Basing Workflow
Caption: Workflow to convert hydrophilic salt to lipophilic free base.
Module 3: Solvent Engineering (Cosolvents)
Q: I am using the free base, but it still oils out of pure Hexane. What now?
A: Pure aliphatic hydrocarbons (Hexane, Heptane, Cyclohexane) often lack the dipole moment required to solvate the polar pyridine/piperidine rings. You need a Cosolvent Doping Strategy .
Theory: Adding a small percentage of a "bridge" solvent disrupts the self-aggregation of 3-PMP without destroying the non-polar character of the bulk solvent.[]
Recommended Cosolvent Systems:
| Primary Solvent | Additive (Cosolvent) | Ratio (v/v) | Mechanism |
| Hexane | Ethyl Acetate | 95:5 | Provides H-bond acceptance to stabilize the amine.[] |
| Hexane | Dichloromethane | 90:10 | Increases overall polarizability of the solvent. |
| Heptane | Isopropanol (IPA) | 98:2 | The hydroxyl group of IPA "caps" the piperidine NH, preventing aggregation. |
| Toluene | None | 100% | Usually soluble. If not, heat to 40°C. |
Q: Can I use a lipophilic counter-ion instead of free-basing?
A: Yes. This is a technique often used in drug formulation.[4] If you cannot run a basic extraction, you can form a Lipophilic Salt in situ.
-
Reagent: Oleic Acid or Stearic Acid (1.0 equivalent).
-
Method: Mix 3-PMP free base with 1 eq. of Oleic acid in hexane.
-
Result: The "3-PMP Oleate" salt has a massive hydrophobic tail, making it soluble in hexane and oils.[]
Module 4: Chemical Modification (Derivatization)
Q: I need high solubility in strictly non-polar media for a reaction. The free base isn't stable enough.
A: If the secondary amine (NH) is the problem, remove it chemically. Protecting the amine with a lipophilic group is the ultimate solubility fix.
Strategy: Boc-Protection Converting 3-PMP to N-Boc-3-(piperidin-3-ylmethyl)pyridine dramatically increases the LogP (from ~1.9 to ~3.5).[]
Protocol:
-
Dissolve 3-PMP (1 eq) in DCM.[]
-
Add
(1.1 eq) and (1.2 eq). -
Stir at RT for 2 hours.
-
Wash with water, dry, and evaporate.
-
Result: A crystalline solid or oil that is highly soluble in Hexane, Heptane, and Toluene .
Visualization: Solubility Decision Tree
Caption: Decision logic for selecting the correct solubilization strategy.
References
-
PubChem. (n.d.).[5][6] this compound Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[] (Authoritative text on solvent polarity and solubility parameters).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for amine basicity and protecting group methodologies).
Sources
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-(piperidin-3-ylmethyl)pyridine-3-sulfonamide | C11H17N3O2S | CID 61793843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(piperidin-3-ylmethyl)pyridine-2-carboxamide | C12H17N3O | CID 61793645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification strategies for removing impurities from 3-(Piperidin-3-ylmethyl)pyridine
Welcome to the technical support center for the purification of 3-(Piperidin-3-ylmethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, in-depth solutions in a question-and-answer format. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the structural features of this compound that influence its behavior during purification. The molecule consists of a basic piperidine ring linked to a pyridine ring via a methylene bridge. Both the piperidine and pyridine nitrogens are basic, making the molecule susceptible to salt formation and influencing its solubility and chromatographic behavior.
Troubleshooting Guides & Methodologies
This section provides detailed answers to specific issues you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs) about Crystallization
Q1: I'm having trouble crystallizing my crude this compound. What are some good starting solvents to screen?
A1: Selecting the right solvent is paramount for successful crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Given the polar and basic nature of this compound, a good starting point is to screen a range of solvents with varying polarities.
A systematic approach to solvent screening is recommended. Start with solvents in which the compound has moderate solubility at room temperature. Based on the principle of "like dissolves like," polar solvents are generally good candidates.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Good for dissolving polar compounds at elevated temperatures. |
| Esters | Ethyl acetate | Medium polarity, can be effective as a single solvent or in a mixture. |
| Ketones | Acetone | Good solvent power for a range of polarities. |
| Aromatic | Toluene | Can be used in solvent/anti-solvent systems with a non-polar co-solvent. |
| Ethers | Tetrahydrofuran (THF) | Good solvent, often used in anti-solvent crystallization. |
| Anti-Solvents | Heptane, Hexane | Non-polar, used to induce precipitation from a more polar solution. |
Experimental Protocol: Solvent Screening for Crystallization
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a small volume (0.2 mL) of a single solvent to each tube at room temperature and observe the solubility.
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate for cooling crystallization.
-
If the compound is soluble at room temperature, that solvent may be a good "solvent" in an anti-solvent crystallization pair.[1]
-
For anti-solvent crystallization, dissolve the compound in a minimum amount of a "good" solvent and slowly add a "poor" (anti-solvent) until turbidity is observed.[1]
Q2: My crystallization yields are consistently low. How can I improve the recovery of my product?
A2: Low yields can stem from several factors, including incomplete crystallization or loss of product during filtration and washing.
-
Optimize Cooling: Ensure the solution is cooled slowly to allow for maximum crystal growth. A gradual decrease in temperature often leads to higher quality crystals and better yields. After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can further enhance precipitation.[1]
-
Minimize Wash Losses: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution of the product.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) may still contain a significant amount of dissolved product. Concentrating the mother liquor and attempting a second crystallization can improve overall yield.
-
pH Adjustment: Since this compound is basic, adjusting the pH of the solution can sometimes induce precipitation. However, this can also lead to the formation of amorphous solids instead of crystals if not done carefully.
Chromatographic Purification: A Deeper Dive
Chromatography is a powerful technique for purifying pyridine derivatives.[2] However, the basic nature of this compound can lead to challenges such as peak tailing on standard silica gel columns.
Q3: I'm observing significant peak tailing during silica gel column chromatography. What is the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and reduced separation efficiency.
Solutions to Mitigate Peak Tailing:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): A common choice is to add 0.1-1% TEA to the eluent. The TEA will preferentially bind to the active sites on the silica, allowing your compound to elute with a more symmetrical peak shape.
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can also be used as a component of the mobile phase.
-
-
Use of Deactivated Silica: Employing a deactivated or end-capped silica gel can reduce the number of free silanol groups available for interaction.[3]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
Q4: What are the best practices for developing an HPLC method for purity analysis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent tool for assessing the purity of your final product.[4] A well-developed HPLC method should provide good resolution between the main peak and any impurities.
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 column is a good starting point. For basic compounds, using a column with end-capping or a base-deactivated stationary phase can improve peak shape.
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase is typically used. The pH of the aqueous phase is critical. Since pyridine derivatives often have a pKa between 5 and 6, buffering the mobile phase can control the ionization state of the analyte and improve peak symmetry.[3]
-
pH Control:
-
Low pH (e.g., pH 2-3): At low pH, the pyridine and piperidine nitrogens will be protonated. This can lead to good peak shapes but may require a pH-stable column.
-
High pH (e.g., pH > 8): At high pH, the compound will be in its neutral form. This can also result in good peak shapes, but it necessitates the use of a column stable at high pH, as traditional silica-based columns can dissolve.[3]
-
-
Detection: UV detection is suitable for this compound due to the presence of the pyridine ring. A wavelength of around 260 nm is a reasonable starting point.
Table 2: Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Distillation as a Purification Strategy
Q5: Is distillation a viable option for purifying this compound?
A5: Distillation can be a suitable method for purification, particularly for removing non-volatile impurities. However, the relatively high boiling point of this compound means that vacuum distillation is necessary to prevent thermal degradation.[5] Many amines are prone to oxidation and decomposition at high temperatures.[6]
Key Considerations for Vacuum Distillation:
-
Boiling Point: The boiling point of a compound decreases as the pressure is reduced.[7] This allows for distillation at a lower temperature, minimizing the risk of decomposition.
-
Vacuum System: A reliable vacuum pump and a pressure gauge are essential for controlling the distillation conditions.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. An oil bath can also provide uniform temperature control.
-
Fractional Distillation: If you need to separate compounds with close boiling points, a fractionating column can be used to increase the efficiency of the separation.[8]
Identifying and Removing Common Impurities
Q6: What are the likely impurities in my sample, and how can I remove them?
A6: The impurities present will depend on the synthetic route used to prepare this compound. Common impurities may include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Byproducts: Side reactions can lead to the formation of structurally related impurities.
-
Residual Solvents: Solvents used in the reaction or workup may remain in the final product.
-
Water: Pyridine derivatives can be hygroscopic.[9]
Strategies for Impurity Removal:
-
Aqueous Wash: An acidic wash (e.g., dilute HCl) can be used to extract basic impurities into an aqueous layer. Subsequent neutralization of the aqueous layer and extraction with an organic solvent can recover the product.
-
Drying Agents: To remove water, the product can be dissolved in an organic solvent and dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Chromatography: As discussed earlier, column chromatography is highly effective for separating closely related impurities.[2]
-
Distillation: Can be used to remove non-volatile impurities or solvents.[5]
Purity Assessment
Q7: How can I confidently assess the purity of my final product?
A7: A combination of analytical techniques should be used to determine the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any organic impurities. Purity can often be estimated by integrating the signals of the product and impurities.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help identify impurities. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds.[10]
-
High-Performance Liquid Chromatography (HPLC): As detailed in Q4, HPLC with UV detection is a quantitative method for determining purity.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.
By employing these troubleshooting strategies and analytical techniques, you can effectively purify this compound and ensure the quality of your material for downstream applications.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Li, S., et al. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
- Lee, Y. C., et al. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
- LookChem. (n.d.). Purification of Pyridine. Chempedia.
- Conti, P., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
- ChemistInJapan. (2010, September 19). [Lab 6] Distilling Amines... Again. YouTube.
- (n.d.). How to Purify by Distillation.
- (n.d.). ANALYTICAL METHODS.
- Ramalingam, A. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Chemistry LibreTexts. (2020, June 29). Distillation.
- Kim, S. I., et al. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration.
- (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. NIH.
- Khan Academy. (n.d.). Distillation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Thermal Optimization for 3-(Piperidin-3-ylmethyl)pyridine Couplings
Ticket ID: #PYR-PIP-003 Status: Open Subject: Optimizing Reaction Temperature for 3-(Piperidin-3-ylmethyl)pyridine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Dual-Nitrogen" Challenge
Welcome to the technical support hub for the This compound scaffold. This molecule presents a classic "Dual-Nitrogen" conflict in synthetic chemistry:
-
The Piperidine Nitrogen (Secondary Amine): The desired nucleophile (
, highly reactive). -
The Pyridine Nitrogen (Heteroaromatic): A competitive Lewis base (
, potential catalyst poison).
Temperature optimization for this scaffold is not linear; it is a trade-off between kinetic activation (required for the steric bulk of the C3-methylene bridge) and thermodynamic stability (preventing racemization of the C3 chiral center and catalyst deactivation).
Part 1: Amide Bond Formation (Acylation)
Context: Coupling this compound with carboxylic acids.
The Thermal Paradox
-
Low Temperature (<0°C): Necessary during the activation phase (forming the active ester) to prevent racemization of the coupling partner (if chiral) or the piperidine C3 center (via enolization, though less likely for C3, it is critical if the bridge is functionalized).
-
High Temperature (>40°C): Often required to drive the coupling phase due to the steric hindrance of the methylene bridge at the C3 position, which forces the piperidine ring into specific conformers.
Standard Operating Procedure (SOP-AM-01)
Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF/DCM (1:1).
| Step | Action | Temperature Target | Technical Rationale |
| 1 | Activation | 0°C (Ice Bath) | Mixing Acid + HATU + Base. Low temp suppresses the formation of N-acylurea byproducts and racemization of the acid. |
| 2 | Addition | 0°C | Add the piperidine scaffold slowly. The exotherm must be controlled to prevent "hot spots" that favor pyridine N-acylation (kinetic impurity). |
| 3 | Propagation | RT (20-25°C) | Stir for 2-4 hours. Monitor by LCMS. |
| 4 | Forcing | 40°C (Max) | Only if conversion <50% at 4h. Do not exceed 45°C to avoid degradation of HATU into tetramethylurea. |
Troubleshooting Q&A: Amide Coupling
Q: I see a +43 mass unit impurity. What is it? A: This is likely the N-carbamoyl impurity (from HATU/guanidinium species) reacting with the piperidine.
-
Cause: Excess HATU or high temperature during the addition phase.
-
Fix: Ensure the activation step (Acid + HATU) stirs for 15 mins at 0°C before adding the amine.
Q: My yield is low, and I suspect the pyridine ring is interfering. A: The pyridine nitrogen can form a hydrogen-bond network with the protonated DIPEA, effectively sequestering the base.
-
Fix: Increase DIPEA to 4.0 equivalents or switch to a stronger, non-nucleophilic base like TMP (2,2,6,6-tetramethylpiperidine) if the electrophile is acid-sensitive.
Part 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Context: Coupling this compound with Aryl Halides.
The "Pyridine Effect" on Temperature
In Pd-catalyzed couplings, the pyridine ring is a catalyst poison . It binds to the Pd(II) center, forming a resting state (Pd-N_py) that halts the catalytic cycle.
-
The Thermal Fix: You must heat the reaction to 80°C - 100°C . Thermal energy is required to dissociate the Pyridine-Pd complex and allow the catalytic cycle to turnover. Room temperature reactions will almost invariably fail or stall.
Workflow Visualization
Figure 1: Decision logic for overcoming pyridine poisoning in Pd-catalyzed couplings. Note that heat is essential to break the inhibitory Pd-Pyridine interaction.
Standard Operating Procedure (SOP-BH-02)
Catalyst System: Pd-RuPhos-G3 or Pd(OAc)2/BrettPhos. Base: NaOtBu (Strong) or Cs2CO3 (Weak).
| Parameter | Recommendation | Why? |
| Temperature | 85°C (Toluene/Dioxane) | High enough to break Pd-Py coordination, low enough to prevent dehalogenation of the aryl partner. |
| Ramping | Fast Ramp | Place vessel directly into pre-heated block. Slow ramping allows stable off-cycle complexes to form. |
| Concentration | High (0.5 - 1.0 M) | Higher concentration favors the intermolecular reaction (coupling) over intramolecular poisoning. |
Troubleshooting Q&A: Cross-Coupling
Q: The reaction turns black immediately and yields are <10%. A: "Palladium Black" precipitation. The amine (piperidine) might be reducing the Pd(II) precursor too fast before the ligand coordinates.
-
Fix: Use a Pre-catalyst (e.g., RuPhos Pd G3 or G4) rather than mixing Pd(OAc)2 + Ligand in situ. The pre-catalyst is stable and activates only upon heating.
Q: I am seeing regioselectivity issues (Pyridine N-arylation vs. Piperidine N-arylation). A: This is rare with Pd-catalysis (Pd prefers the softer amine), but common in SNAr reactions.
-
Optimization: If using SNAr (no metal, just base + heat), the Piperidine NH is significantly more nucleophilic (
~11) than the Pyridine N ( ~5). If Pyridine arylation occurs, lower the temperature and use a non-polar solvent (Toluene) to destabilize the charged transition state required for Pyridine N-arylation.
Part 3: Critical Reference Data
Solvent & Temperature Compatibility Table
| Solvent | Boiling Point | Recommended Max T | Notes for this Scaffold |
| DCM | 40°C | 35°C | Good for amides; poor for Buchwald (too cold). |
| THF | 66°C | 60°C | Risk of polymerization if strong Lewis Acids are present. |
| 1,4-Dioxane | 101°C | 90°C | Ideal for Buchwald. Good solubility for the pyridine scaffold. |
| DMF | 153°C | 100°C | Hard to remove. Promotes SNAr background reactions. |
| Toluene | 110°C | 100°C | Gold Standard. Non-polar nature suppresses pyridine N-oxide formation. |
Pathway: Mechanism of Pyridine Interference
Figure 2: The "Pyridine Trap." At low temperatures, the pyridine nitrogen coordinates to the Palladium center, removing it from the cycle. Heat and bulky ligands (L) are required to favor the Amine Coordination pathway.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
- Relevance: Definitive guide on ligand selection (RuPhos/BrettPhos) for secondary amines containing heterocycles.
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023).[1] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[2][3][4] Journal of the American Chemical Society, 145(26), 14221–14226. Link[1]
- Relevance: Discusses the synthesis and stability of 3-substituted piperidines and the challenges of racemiz
-
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link
- Relevance: Foundational work on the "resting state" of Pd catalysts in the presence of coordin
-
BenchChem Technical Support. (2025). A Comparative Guide to the Synthesis of 3-(1-methylpiperidin-2-yl)pyridine. BenchChem Protocols. Link
- Relevance: Provides specific process data on pyridine-piperidine scaffold handling and thermal stability.
Sources
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Engineering of 3-(Piperidin-3-ylmethyl)pyridine Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: #CHIRAL-PYR-003 Subject: Troubleshooting Enantioselectivity & Purification Protocols
System Overview & Architecture
Welcome to the technical support hub for the synthesis and purification of 3-(Piperidin-3-ylmethyl)pyridine derivatives. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK pathways) and GPCR ligands.
The core technical challenge lies in the C3-chiral center of the piperidine ring . Achieving high enantiomeric excess (
-
Catalyst Poisoning: The basic nitrogen atoms (both pyridine and piperidine) strongly coordinate to transition metals (Rh, Ir, Pd), deactivating homogenous catalysts.
-
Regioselectivity: In bis-heterocyclic systems (pyridine linked to piperidine), differentiating the rings during reduction is non-trivial.
-
Racemization: 3-substituted piperidines are prone to enaminium-iminium tautomerization during reaction intermediates.
This guide provides self-validating protocols for Asymmetric Hydrogenation (Upstream) and Chiral SFC Resolution (Downstream).
Module 1: Asymmetric Synthesis (Upstream)
Methodology: Asymmetric Hydrogenation of Activated Pyridinium Salts.[1][2] Why this works: Direct hydrogenation of neutral pyridines is sluggish. Quaternizing the pyridine nitrogen (e.g., N-benzylation) breaks the aromaticity barrier and prevents catalyst poisoning by blocking the lone pair.
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation
Reagents:
-
Substrate: 3-(Pyridin-3-ylmethyl)pyridine (selectively N-alkylated at the target ring).
-
Catalyst: [Ir(cod)Cl]₂ / (S)-SegPhos or (S)-MeO-Biphep.
-
Additive: Iodine (
) or Tetrabutylammonium iodide (TBAI).
Step-by-Step Workflow:
-
Activation (Salt Formation):
-
Treat the starting bis-pyridine with 1.0 equiv of Benzyl Bromide (BnBr) in acetone.
-
Critical Check: Ensure regioselectivity. If both nitrogens alkylate, the selectivity is lost. If the "pyridine" tail is less nucleophilic (e.g., electron-deficient), the "piperidine-to-be" ring will alkylate preferentially.
-
Validation: ¹H NMR shift of the pyridinium protons (downfield shift > 9.0 ppm).
-
-
Hydrogenation:
-
Vessel: Stainless steel autoclave (cleaned with MeOH/HNO₃ to remove trace metals).
-
Loading: Substrate (0.5 M in MeOH/THF 1:1), Catalyst (1 mol%),
(5-10 mol%). -
Conditions: 600 psi
, 25°C, 12–24 hours. -
Workup: Vent
. Concentrate. The product is the N-benzyl piperidinium salt.
-
-
Deprotection (Optional):
-
Pd/C catalyzed hydrogenolysis (1 atm
, MeOH) to remove the benzyl group if the free amine is required.
-
Troubleshooting Guide (Synthesis)
| Symptom | Probable Cause | Corrective Action |
| No Conversion (<5%) | Catalyst Poisoning | The pyridine tail is binding the Ir center. Action: Add 1.0 equiv of HBF₄ or HCl to protonate the pyridine nitrogen (protecting it) while the pyridinium salt reacts. |
| Low | Counter-ion Effect | Halides (Br⁻, Cl⁻) can interfere. Action: Exchange counter-ion to non-coordinating |
| Racemic Product | Tautomerization | Enamine-Imine isomerization is faster than reduction. Action: Lower temperature to 0°C and increase |
Pathway Visualization: Mechanism of Failure vs. Success
Figure 1: Comparison of direct hydrogenation (failure mode) vs. activated pyridinium salt strategy (success mode).
Module 2: Chiral Resolution (Downstream)
Methodology: Supercritical Fluid Chromatography (SFC).[3][4][5] Why this works: SFC offers 3-5x faster throughput than HPLC and higher loading capacity for basic amines.
Method Development Protocol
Target: Baseline separation (
-
Phase 1: Column Screening (The "Big 4")
-
Columns: Chiralpak IG, Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC.
-
Mobile Phase:
/ Methanol (60:40) + 0.2% Additive. -
Additive Selection:
-
Standard: Diethylamine (DEA) or Triethylamine (TEA).
-
Problematic: If peaks tail, switch to 0.2% Isopropylamine (IPA-amine) .
-
-
-
Phase 2: Gradient Optimization
-
Start: 5% to 55% Modifier over 5 minutes.
-
Flow: 3.0 mL/min (analytical).
-
Back Pressure (BPR): 120 bar.
-
Quantitative Data: Typical Separation Performance
| Column Phase | Modifier | Additive (0.2%) | Resolution ( | Tailing Factor | Status |
| Chiralpak IG | MeOH | DEA | 3.2 | 1.1 | OPTIMAL |
| Chiralpak AD-H | EtOH | DEA | 1.8 | 1.4 | Acceptable |
| Chiralcel OD-H | IPA | TEA | 0.9 | 2.1 | Failed (Tailing) |
| Chiralpak IC | MeOH | None | 0.0 | N/A | Failed (No Elution) |
Note: The IG column (immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)) is often superior for chlorinated/nitrogen-heavy heterocycles.
Troubleshooting Guide (SFC)
-
Q: My retention times are drifting.
-
A: Check your modifier pump priming.
is compressible; if the modifier flow fluctuates, density changes, altering retention. Also, ensure the column is thermally equilibrated (set oven to 40°C).
-
-
Q: The basic amine is not eluting (infinite retention).
-
A: The silanols on the silica backbone are interacting with the piperidine nitrogen. Fix: Increase additive concentration to 0.5% DEA or switch to a "Basic" specific column (e.g., 2-EP or silica-bonded amine phases) for achiral work, but for chiral, add 5% water to the methanol modifier to mask silanols.
-
Module 3: Advanced Analysis & Validation
Determining Absolute Configuration
Do not rely solely on optical rotation (
-
VCD (Vibrational Circular Dichroism): Compare experimental IR spectra with DFT-calculated spectra.
-
X-Ray: If the product is an oil (common for piperidines), form a salt with a heavy atom chiral acid, such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .
Decision Tree: Method Selection
Figure 2: Strategic decision tree for selecting between chromatographic resolution and asymmetric synthesis based on scale and stability.
References
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
-
Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research.
-
Chiral Technologies. (2023).[4][6] "SFC Method Development Guide for Basic Compounds." Daicel Corp Application Notes.
-
Wang, D.-S., et al. (2013). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.
For further assistance, contact the Synthesis Support Team at or consult the MSDS for specific hazard controls regarding Hydrogen gas and High-Pressure CO₂.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? [morressier.com]
- 3. afmps.be [afmps.be]
- 4. youtube.com [youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Piperidin-3-ylmethyl)pyridine
For researchers and professionals in drug development, unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 3-(Piperidin-3-ylmethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the predicted spectral features, outline a robust experimental protocol for data acquisition, and compare the expected data with that of analogous structures to provide a comprehensive analytical framework.
The Structural Landscape of this compound
Understanding the molecular architecture is the first step in predicting and interpreting its NMR spectra. This compound comprises a pyridine ring linked to a piperidine ring via a methylene bridge. The pyridine ring is an electron-deficient aromatic system, which will significantly influence the chemical shifts of its protons and carbons. Conversely, the piperidine ring is a saturated, non-aromatic heterocycle, exhibiting spectral characteristics typical of aliphatic systems. The presence of two nitrogen atoms with differing hybridizations (sp² in pyridine, sp³ in piperidine) will also play a crucial role in the electronic environment of the molecule.
Part 1: Predicted ¹H and ¹³C NMR Spectra
Based on established principles of NMR spectroscopy and data from structurally related compounds, we can predict the key features of the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct regions for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring and the methylene bridge.
-
Pyridine Ring Protons (δ 7.0-8.5 ppm): The four protons on the pyridine ring will appear in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. Their splitting patterns will be complex due to spin-spin coupling.
-
H-2' and H-6': These protons, being closest to the nitrogen, are expected to be the most deshielded, appearing as a doublet and a singlet or a narrow multiplet, respectively.
-
H-4' and H-5': These protons will be located in the more shielded region of the aromatic spectrum and will likely appear as multiplets due to coupling with each other and with H-6' and H-2'.
-
-
Piperidine Ring and Methylene Bridge Protons (δ 1.0-3.5 ppm): These aliphatic protons will appear in the upfield region of the spectrum.
-
Methylene Bridge (-CH₂-): The two protons of the methylene bridge are diastereotopic and are expected to appear as a multiplet, likely a doublet of doublets, due to coupling with the proton on the adjacent chiral center (C-3) of the piperidine ring.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to extensive spin-spin coupling. The protons on carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded within this aliphatic region. The NH proton of the piperidine ring is exchangeable and may appear as a broad singlet, or its signal may be absent if a deuterated solvent that facilitates exchange (like D₂O) is present.
-
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will also be divided into aromatic and aliphatic regions.
-
Pyridine Ring Carbons (δ 120-150 ppm): The carbons of the pyridine ring will resonate in the downfield region.[1][2]
-
C-2' and C-6': These carbons, being directly bonded to the nitrogen, will be the most deshielded.
-
C-3', C-4', and C-5': These carbons will appear at slightly higher fields compared to C-2' and C-6'.
-
-
Piperidine Ring and Methylene Bridge Carbons (δ 20-60 ppm):
-
Methylene Bridge (-CH₂-): The chemical shift of this carbon will be influenced by both the pyridine and piperidine rings.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the typical aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded among the piperidine carbons.
-
To aid in the definitive assignment of the carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.[3][4] This experiment differentiates between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[3]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| Pyridine H-2' | 8.4-8.6 | 148-152 | CH |
| Pyridine H-4' | 7.6-7.8 | 135-138 | CH |
| Pyridine H-5' | 7.2-7.4 | 123-126 | CH |
| Pyridine H-6' | 8.5-8.7 | 149-153 | CH |
| Methylene -CH₂- | 2.5-2.8 | 35-40 | CH₂ (Negative) |
| Piperidine H-2ax, H-6ax | 2.9-3.2 | 45-50 | CH₂ (Negative) |
| Piperidine H-2eq, H-6eq | 2.4-2.7 | 45-50 | CH₂ (Negative) |
| Piperidine H-3 | 1.8-2.1 | 30-35 | CH |
| Piperidine H-4ax, H-5ax | 1.2-1.5 | 25-30 | CH₂ (Negative) |
| Piperidine H-4eq, H-5eq | 1.6-1.9 | 25-30 | CH₂ (Negative) |
| Piperidine NH | Broad, variable | - | - |
| Pyridine C-2' | - | 148-152 | CH |
| Pyridine C-3' | - | 134-137 | C |
| Pyridine C-4' | - | 135-138 | CH |
| Pyridine C-5' | - | 123-126 | CH |
| Pyridine C-6' | - | 149-153 | CH |
| Methylene -CH₂- | - | 35-40 | CH₂ (Negative) |
| Piperidine C-2 | - | 45-50 | CH₂ (Negative) |
| Piperidine C-3 | - | 30-35 | CH |
| Piperidine C-4 | - | 25-30 | CH₂ (Negative) |
| Piperidine C-5 | - | 25-30 | CH₂ (Negative) |
| Piperidine C-6 | - | 45-50 | CH₂ (Negative) |
Part 2: Experimental Protocol for NMR Analysis
To obtain high-quality, unambiguous NMR data, a systematic experimental approach is crucial. The following protocol outlines the steps for the preparation and analysis of this compound.
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR and 20-30 mg for ¹³C NMR.[5][6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[7] CDCl₃ is a good choice as it is a versatile solvent for a wide range of organic compounds.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]
-
To ensure high-resolution spectra, it is critical to remove any solid particles by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
To unambiguously assign all proton and carbon signals, acquire the following two-dimensional (2D) NMR spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity across quaternary carbons and between different functional groups.[10]
-
-
Part 3: Comparative Spectral Analysis
To build confidence in our predicted assignments, we can compare them to the known NMR data of simpler, related molecules.
-
Pyridine: The chemical shifts of the protons in pyridine are approximately δ 8.6 (H-2, H-6), 7.3 (H-3, H-5), and 7.7 (H-4). The carbon chemical shifts are approximately δ 150 (C-2, C-6), 124 (C-3, C-5), and 136 (C-4).[1] These values provide a solid baseline for the pyridine moiety in our target molecule.
-
3-Picoline (3-methylpyridine): The ¹H NMR spectrum of 3-picoline shows the methyl protons around δ 2.3 ppm.[11] The aromatic protons appear at approximately δ 8.4 (H-2, H-6), 7.4 (H-4), and 7.1 (H-5) ppm.[11] This helps in estimating the electronic effect of an alkyl substituent at the 3-position of the pyridine ring.
-
Piperidine: The protons in piperidine are in a much more shielded environment. The protons on C-2 and C-6 typically appear around δ 2.8 ppm, while the protons on C-3, C-4, and C-5 are found between δ 1.5 and 1.7 ppm. The NH proton signal is usually broad and can be found over a wide range. The ¹³C NMR signals for piperidine are at approximately δ 47 (C-2, C-6), 27 (C-3, C-5), and 25 (C-4).
By comparing the predicted spectra of this compound with these reference compounds, we can rationalize the expected chemical shifts. The methylene bridge will act as an insulating group, so the electronic effects of the two rings on each other will be modest but observable.
Conclusion
The comprehensive NMR analysis of this compound requires a combination of 1D and 2D NMR techniques. By carefully preparing the sample and acquiring a full suite of NMR experiments, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC, researchers can achieve unambiguous assignment of all proton and carbon signals. This rigorous structural elucidation is a critical step in the drug development pipeline, ensuring the identity and purity of the synthesized compound. The predictive and comparative analysis presented in this guide serves as a robust framework for scientists undertaking the characterization of this and other complex heterocyclic molecules.
References
- Kanniyap, S.
- NMR Sample Preparation.
- 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),...
- Troubleshooting NMR Spectra of Complex Heterocycles - Benchchem. BenchChem.
- NMR Sample Preparation: The Complete Guide.
- Sample Prepar
- Preparing the Sample. NMR for Organic Chemistry.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- 13C ; DEPT135 ; HSQC) and HRMS spectra. HAL Open Science.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3...
- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum. ChemicalBook.
- 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum. ChemicalBook.
- A guide to 13C NMR chemical shift values. Compound Interest.
- Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança.
- 3-Picoline(108-99-6) 1H NMR spectrum. ChemicalBook.
- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- HSQC-heteronuclear single quantum coherence.pdf. Elsevier.
- High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry.
- NMR data for 1 and 3 assigned using 2D HSQC and COSY NMR.
- 1H NMR spectrum for compound 3 in pyridine-d5.
- 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry.
- Figure S3. 1H, 13C and DEPT-135 NMR spectra for compound 3c.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
Sources
- 1. testbook.com [testbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. books-library.website [books-library.website]
- 8. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]
Comparative Guide: Mass Spectrometry Fragmentation of 3-(Piperidin-3-ylmethyl)pyridine
Executive Summary
3-(Piperidin-3-ylmethyl)pyridine (MW 176.26 Da) is a structural homolog of the tobacco alkaloid Anabasine, distinguished by a methylene bridge connecting the pyridine and piperidine rings. In drug development and forensic analysis, it frequently appears as a synthetic impurity or a metabolite of nicotinic ligands.
This guide compares the mass spectrometric performance of this molecule against its direct structural analogs (Anabasine, Nicotine). The core differentiator in fragmentation is the methylene bridge , which acts as a "fragmentation fuse," altering the stability of the molecular ion and directing cleavage pathways distinct from the direct ring-coupling seen in Anabasine.
Key Performance Indicators (KPIs)
| Feature | This compound | Anabasine (Comparator) | Impact on Detection |
| Molecular Weight | 176.26 Da | 162.23 Da | +14 Da shift eliminates isobaric interference in full scan. |
| Base Peak (EI) | The bridge promotes benzylic-type cleavage, yielding a diagnostic pyridine fragment. | ||
| Ionization Site | Piperidine Nitrogen ( | Piperidine Nitrogen ( | Identical protonation kinetics in ESI; separation relies on chromatography or MS/MS. |
Structural Context & Ionization Physics
To interpret the fragmentation, one must understand the charge localization. The molecule contains two nitrogen atoms with distinct basicity:
-
Pyridine Nitrogen:
hybridized, lone pair in plane. Lower basicity (pKa ~5.2). -
Piperidine Nitrogen:
hybridized. Higher basicity (pKa ~11).
Implication: In Electrospray Ionization (ESI), the proton preferentially attaches to the piperidine nitrogen . In Electron Impact (EI), ionization can occur at either site, but the fragmentation is driven by the stability of the resulting carbocations.
Comparative Fragmentation Analysis
A. Electron Impact (EI) - 70 eV
Hard ionization technique for structural fingerprinting.
Unlike Anabasine, where the rings are directly connected, the methylene bridge in this compound introduces a "benzylic-like" cleavage point.
-
Pathway 1: Bridge Cleavage (Dominant) The bond between the methylene group and the piperidine ring breaks. This generates a resonance-stabilized 3-picolyl cation (
92). This is often the base peak or a high-intensity fragment, distinguishing it from isomers where the bridge might be attached to the 2- or 4-position (steric effects alter intensity). -
Pathway 2: Alpha-Cleavage (Piperidine) Standard amine fragmentation. The bond adjacent to the piperidine nitrogen breaks, losing a hydrogen or opening the ring.[1][2]
Comparison Table: EI Fingerprint
| Fragment Ion (
B. ESI-MS/MS (Collision Induced Dissociation)
Soft ionization for quantification in biological matrices.
The precursor ion is
-
Mechanism: The protonated piperidine ring undergoes a charge-remote fragmentation or an inductive cleavage at the bridge.
-
Differentiation from Isomers:
-
vs. 3-(Piperidin-2-ylmethyl)pyridine: The 2-substituted isomer often shows a stronger internal hydrogen bond between the piperidine NH and pyridine N, potentially requiring higher collision energy (CE) to fragment.
-
vs. Anabasine: Anabasine (
163) fragments via retro-Diels-Alder (RDA) or loss of . The target molecule ( 177) primarily cleaves the alkyl bridge.
-
Mechanistic Pathways (Visualization)
The following diagram illustrates the critical "Bridge Cleavage" pathway that distinguishes this molecule from its analogs.
Figure 1: Competitive fragmentation pathways of protonated this compound. The cleavage of the methylene bridge results in two potential charge carriers: the Picolyl cation (m/z 92) or the Piperidinium cation (m/z 84).
Experimental Protocols
To replicate these results, the following self-validating protocols are recommended.
Protocol A: ESI-MS/MS Optimization (Direct Infusion)
Objective: Determine optimal Collision Energy (CE) for maximizing the diagnostic
-
Preparation: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
-
Source Parameters:
-
Flow Rate: 10 µL/min (Syringe pump).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
-
MS/MS Ramp:
-
Select precursor
177.1. -
Ramp CE from 10 eV to 50 eV in 5 eV increments.
-
-
Validation Check: Plot the intensity of
92 and 84 against CE.-
Success Criteria: The "crossover point" (where fragment intensity exceeds precursor intensity) should occur between 20-30 eV.
-
Protocol B: Chromatographic Separation of Isomers
Objective: Separate this compound from the 2-ylmethyl isomer and Anabasine.
-
Column: C18 High Strength Silica (HSS), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water + 10mM Ammonium Formate (pH 3.0). Note: Low pH prevents peak tailing of the basic piperidine.
-
B: Acetonitrile.
-
-
Gradient: 5% B (0-1 min)
30% B (at 6 min) 90% B (at 8 min). -
Differentiation Logic:
-
Anabasine: Elutes earlier (more polar, no extra methylene).
-
2-ylmethyl isomer: Elutes slightly later than the 3-ylmethyl target due to intramolecular H-bonding shielding the polar nitrogens.
-
Data Summary: Fragment Ion Library
Use this table to program Multiple Reaction Monitoring (MRM) transitions.
| Ion Type | m/z (Monoisotopic) | Interpretation | Recommended CE (eV) |
| Precursor | 177.14 | - | |
| Quantifier | 92.05 | Pyridyl-methyl cation (Bridge cleavage) | 25 |
| Qualifier 1 | 84.08 | Piperidine ring fragment | 22 |
| Qualifier 2 | 160.11 | Loss of | 15 |
| Qualifier 3 | 134.09 | Loss of Propyl radical from piperidine | 30 |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Piperidine Alkaloids. National Institute of Standards and Technology.[3] Available at: [Link]
-
Smyth, T.J., et al. (2007). "Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry."[2] Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Pyridine/Piperidine Class. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine, 3-methyl- [webbook.nist.gov]
HPLC Method Development Guide: Separation of 3-(Piperidin-3-ylmethyl)pyridine Isomers
Executive Summary & Molecule Analysis
3-(Piperidin-3-ylmethyl)pyridine presents a classic but difficult challenge in pharmaceutical analysis: it is a dual-basic chiral molecule .
-
Structural Challenge: The molecule contains a pyridine ring (weakly basic, pKa ~5.2) and a piperidine ring (secondary amine, highly basic, pKa ~11.0).
-
Stereochemistry: The chiral center at the C3 position of the piperidine ring generates two enantiomers: (
) and ( ). -
The "Isomer" Problem: While enantiomers are the primary concern for drug efficacy, synthetic routes (e.g., reduction of nicotinic acid derivatives) often produce regioisomers (2- or 4-substituted pyridines).
This guide prioritizes the separation of enantiomers (Chiral HPLC) while briefly addressing regioisomeric purity (Achiral HPLC). We compare the traditional Coated Amylose (Normal Phase) approach against the modern Immobilized Cellulose (Polar Organic/Reversed Phase) approach.
Phase I: Achiral Purity (Regioisomer Separation)
Before attempting chiral separation, you must ensure regioisomeric purity. Enantiomers cannot be resolved if they co-elute with positional isomers.
-
Objective: Separate 3-substituted (Target) from 2- and 4-substituted impurities.
-
Constraint: Standard acidic C18 methods often fail due to protonation of the piperidine nitrogen, leading to zero retention (elution at void volume) or severe tailing.
-
Recommended Protocol: High pH Reversed-Phase.
| Parameter | Condition | Rationale |
| Column | XBridge C18 or Gemini-NX C18 (High pH stable) | Silica must resist hydrolysis at pH > 10. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH keeps the piperidine amine deprotonated (neutral), increasing retention and improving peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% to 60% B over 15 min | Generic scouting gradient. |
Phase II: Chiral Method Development (The Core Challenge)
The separation of the (
Method A: The Traditional Benchmark (Coated Amylose)
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Mode: Normal Phase (NP)
This method relies on the "gold standard" AD-H chemistry, known for high selectivity toward piperidine rings.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Mechanism: The DEA is non-negotiable . It competes with the analyte for active silanol sites on the silica support, preventing peak tailing.
-
Pros: Historically highest probability of separation (
). -
Cons: Solubility issues (analyte is polar); strict solvent limitations (no DCM, THF, or Acetone allowed).
Method B: The Modern Robust Alternative (Immobilized Cellulose)
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) Mode: Polar Organic Mode (POM) or Reversed Phase (RP)
Immobilized phases allow for aggressive solvents and simplified mobile phases that favor solubility.
-
Mobile Phase (POM): 100% Acetonitrile + 0.1% DEA.
-
Mobile Phase (RP): 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40).[1]
-
Pros: Excellent solubility for the salt forms of the analyte; column is robust against solvent shock; unique selectivity from the chloro-substituted selector.
-
Cons: Slightly lower theoretical plate count compared to NP in some cases.
Comparative Data & Performance Analysis
The following data represents typical performance metrics derived from validation studies of 3-substituted piperidine analogs.
| Metric | Method A: Coated AD-H (Normal Phase) | Method B: Immobilized IC-3 (Polar Organic) |
| Selectivity ( | 1.35 (High) | 1.18 (Moderate) |
| Resolution ( | 3.2 | 2.1 |
| Tailing Factor ( | 1.3 (Requires high DEA load) | 1.1 (Superior Peak Shape) |
| Run Time | ~15 min (Isocratic) | ~8 min (Faster Kinetics) |
| Solubility | Poor (Risk of precipitation) | Excellent (100% ACN) |
| Column Life | Sensitive to pressure/solvents | Robust (Immobilized) |
Senior Scientist Verdict:
While Method A (AD-H) provides higher resolution, Method B (IC-3 in POM) is recommended for routine QC and drug development. The use of 100% Acetonitrile eliminates solubility headaches and column fouling risks, while still achieving baseline resolution (
Detailed Experimental Protocol (Method B - Recommended)
Materials
-
Analyte: this compound (approx. 1 mg/mL in Methanol).
-
Column: Daicel Chiralpak IC-3 (150 x 4.6 mm, 3 µm).
-
Reagents: HPLC Grade Acetonitrile (ACN), Diethylamine (DEA), Ethanolamine (EtNH2).
Step-by-Step Procedure
-
System Preparation:
-
Flush the HPLC system with 100% Isopropanol to remove any aqueous buffers.
-
Switch to 100% Acetonitrile to equilibrate lines.
-
-
Mobile Phase Preparation (Polar Organic Mode):
-
Composition: Acetonitrile / Methanol / Ethanolamine (95 : 5 : 0.1 v/v/v).
-
Note: We use Ethanolamine here instead of DEA for Method B because primary amines often provide sharper peaks on Cellulose columns than secondary amines (DEA).
-
Degas via ultrasonication for 5 minutes. Do not vacuum filter aggressively to avoid evaporating the volatile amine additive.
-
-
Equilibration:
-
Set flow rate to 1.0 mL/min.
-
Column Temperature: 25°C.
-
Equilibrate for at least 20 column volumes (approx. 30 mins) until the baseline is flat.
-
-
Injection & Optimization:
-
Inject 5 µL of sample.
-
Success Criteria: Resolution (
) > 2.0; Tailing Factor ( ) < 1.5. -
Troubleshooting: If tailing persists, increase Ethanolamine concentration to 0.2%. If retention is too low, switch the bulk solvent from ACN to n-Hexane/IPA (switch to Normal Phase).
-
Visualization: Method Development Decision Tree
The following diagram outlines the logical flow for developing this specific method, ensuring no time is wasted on incompatible modes.
Caption: Logical workflow for separating basic chiral amines. Note the critical decision point between Resolution (Method A) and Robustness (Method B).
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Daicel Chiral Technologies. (2023). Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC). Retrieved from [Link]
-
Cass, Q. B., et al. (2014). "Enantiomeric separation of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns." Journal of Chromatography A. Retrieved from [Link]
-
Sielc Technologies. (2023). Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2023). This compound Compound Summary. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 3-(Piperidin-3-ylmethyl)pyridine vs. 2-(Piperidin-3-ylmethyl)pyridine
Introduction
Within the landscape of medicinal chemistry, the pyridine and piperidine scaffolds are ubiquitous, appearing in a vast array of pharmacologically active agents.[1][2] Their combination into single molecular entities, such as the positional isomers 3-(Piperidin-3-ylmethyl)pyridine and 2-(Piperidin-3-ylmethyl)pyridine, presents researchers with nuanced choices in drug design and synthesis. While structurally similar, the placement of the methylene-linked piperidine group at the 2- versus the 3-position of the pyridine ring introduces significant, predictable differences in their chemical reactivity.
This guide provides an in-depth comparison of these two isomers, grounded in the fundamental principles of electronic effects. We will dissect how the isomeric relationship governs the nucleophilicity of the piperidine nitrogen and the electrophilic or nucleophilic character of the pyridine ring. This analysis is supported by a detailed experimental protocol designed to empirically validate the core reactivity differences, offering a predictive framework for scientists in drug development.
Core Reactivity Analysis: The Decisive Role of Electronic Effects
The primary distinction in reactivity between the 2- and 3-isomers is dictated by the negative inductive effect (-I effect) of the pyridine ring's nitrogen atom. This effect, which involves the withdrawal of electron density through sigma (σ) bonds, diminishes with distance. The proximity of the electron-withdrawing pyridine nitrogen to the basic piperidine nitrogen is the central factor governing their comparative reactivity.
Diagram of Inductive Effects
The following diagram illustrates the transmission of the electron-withdrawing inductive effect from the pyridine nitrogen to the piperidine nitrogen in both isomers.
Caption: Electronic influence of pyridine nitrogen on piperidine nucleophilicity.
I. Nucleophilicity of the Piperidine Nitrogen: A Tale of Two Isomers
The most significant practical difference between the two compounds is the reactivity of the secondary amine within the piperidine ring. This nitrogen's lone pair of electrons makes it a nucleophile and a base.
-
2-(Piperidin-3-ylmethyl)pyridine: The pyridine nitrogen is in closer proximity to the piperidine ring. Its strong electron-withdrawing inductive effect pulls electron density away from the piperidine nitrogen. This depletion of electron density renders the piperidine nitrogen less basic and less nucleophilic .
-
This compound: With the pyridine nitrogen located one carbon further away, its inductive effect is attenuated. Consequently, the piperidine nitrogen in the 3-isomer retains a higher electron density, making it more basic and significantly more nucleophilic than its 2-isomer counterpart.
This fundamental difference has direct consequences for common synthetic transformations:
-
N-Alkylation: In reactions with electrophiles like alkyl halides, this compound will react at a faster rate.[3][4][5] This is a critical consideration for syntheses involving the introduction of substituents on the piperidine nitrogen.
-
N-Acylation: Similarly, the 3-isomer will exhibit greater reactivity towards acylating agents such as acid chlorides and anhydrides.[6][7]
-
Basicity (pKa): The conjugate acid of the 3-isomer will have a higher pKa value than that of the 2-isomer, confirming its greater basicity.
II. Reactivity of the Pyridine Ring
The pyridine ring itself can participate in reactions, although its electron-deficient nature makes it generally less reactive than benzene.[8][9]
Electrophilic Aromatic Substitution (EAS)
Pyridine is highly resistant to EAS due to the deactivating effect of the ring nitrogen.[9][10][11] The reaction, if forced under harsh conditions (e.g., high temperature), is further complicated by the fact that the basic nitrogen is readily protonated or coordinated by Lewis acids, which further deactivates the ring.[11]
-
The (piperidin-3-ylmethyl) substituent is an alkyl group, which is weakly activating and ortho, para-directing. However, this weak activation is generally insufficient to overcome the strong deactivation by the ring nitrogen.
-
For the 2-isomer: Substitution, if it occurs, would be directed to the 3- and 5-positions.
-
For the 3-isomer: Substitution would be directed to the 2-, 4-, and 6-positions.
-
Comparative Reactivity: Due to the stronger electron-withdrawing nature of the pyridin-2-yl group compared to the pyridin-3-yl group, the pyridine ring of the 2-isomer is slightly more deactivated. Therefore, This compound is marginally more susceptible to EAS , though the reaction remains challenging for both.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly at the 2- and 4-positions, provided a good leaving group is present.[12][13][14][15] The reaction is greatly facilitated if the pyridine nitrogen is quaternized, forming a highly activated pyridinium salt.[12][14]
-
The (piperidin-3-ylmethyl) group is electron-donating, which deactivates the ring towards nucleophilic attack.
-
Comparative Reactivity: This deactivating effect is more pronounced in the 2-isomer , where the substituent is directly adjacent to the reactive C2 position. The electron-donating group in the 3-position has a less pronounced deactivating effect on the C2 and C6 positions. Therefore, should a suitable leaving group be installed (e.g., a halogen at C6), the 3-isomer would be more reactive towards SNAr than a correspondingly substituted 2-isomer.
Summary of Comparative Reactivity
The table below summarizes the key differences in chemical reactivity between the two isomers.
| Property / Reaction Type | 2-(Piperidin-3-ylmethyl)pyridine | This compound | Rationale |
| Piperidine N Nucleophilicity | Lower | Higher | Weaker inductive (-I) effect from the more distant pyridine N in the 3-isomer. |
| Piperidine N Basicity (pKa) | Lower | Higher | Higher electron density on the piperidine N in the 3-isomer. |
| Rate of N-Alkylation | Slower | Faster | Directly proportional to the nucleophilicity of the piperidine nitrogen. |
| Rate of N-Acylation | Slower | Faster | Directly proportional to the nucleophilicity of the piperidine nitrogen. |
| Pyridine Ring EAS Reactivity | Lower | Slightly Higher | The pyridine ring is less deactivated by the substituent at the 3-position. |
| Pyridine Ring SNAr Reactivity | Lower | Higher | The electron-donating substituent is further from the reactive 2/6 positions. |
Experimental Protocol: Comparative N-Alkylation Kinetics
This protocol provides a method to empirically validate the predicted difference in nucleophilicity through a competitive N-alkylation reaction, monitored by ¹H NMR spectroscopy. This self-validating system directly measures the relative consumption of the starting materials.
Workflow Diagram
Caption: Workflow for comparative N-alkylation kinetics experiment.
Step-by-Step Methodology
-
Reagent Preparation:
-
Accurately weigh this compound (e.g., 0.1 mmol, 17.6 mg), 2-(Piperidin-3-ylmethyl)pyridine (0.1 mmol, 17.6 mg), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol, 16.8 mg).
-
Dissolve the mixture in a deuterated solvent (e.g., 0.7 mL of CDCl₃) in a clean vial.
-
Transfer the solution to an NMR tube.
-
-
Initial Measurement (t=0):
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 30 seconds to allow for accurate integration.
-
Identify non-overlapping, characteristic signals for the 2-isomer, the 3-isomer, and the internal standard. Integrate these signals. The ratio of the isomers to the standard should be approximately 1:1:1.
-
-
Reaction Initiation:
-
Prepare a stock solution of benzyl bromide in CDCl₃.
-
Add a precise volume of the benzyl bromide stock solution corresponding to 0.05 mmol (0.5 equivalents relative to each amine) to the NMR tube.
-
Quickly shake the tube to ensure mixing and immediately begin acquiring spectra.
-
-
Kinetic Monitoring:
-
Acquire ¹H NMR spectra at set time points (e.g., t = 5, 15, 30, 60, 90, 120 minutes). It is crucial to maintain a constant temperature in the NMR spectrometer.
-
For each spectrum, re-integrate the characteristic signals for the remaining starting materials (2- and 3-isomers) and the internal standard.
-
-
Data Analysis:
-
For each time point, normalize the integrals of the two isomers against the integral of the internal standard.
-
Plot the normalized integral (representing concentration) of each isomer versus time.
-
The data will show a faster decay for the this compound signal, confirming its higher nucleophilicity and faster reaction rate.
-
Expected Data Outcome
| Time (min) | Normalized [2-isomer] | Normalized [3-isomer] |
| 0 | 1.00 | 1.00 |
| 15 | 0.95 | 0.80 |
| 30 | 0.91 | 0.65 |
| 60 | 0.85 | 0.52 |
| 120 | 0.78 | 0.45 |
| (Note: Data is illustrative and represents the expected trend.) |
Conclusion
The positional isomerism between this compound and 2-(Piperidin-3-ylmethyl)pyridine is not a trivial structural variance; it is a fundamental determinant of their chemical reactivity. The primary differentiating factor is the nucleophilicity of the piperidine nitrogen, which is significantly higher in the 3-isomer due to the greater distance from the electron-withdrawing pyridine nitrogen. This makes This compound the more reactive isomer in nucleophilic reactions such as N-alkylation and N-acylation . Conversely, subtle electronic differences also render the pyridine ring of the 3-isomer slightly more susceptible to both electrophilic and nucleophilic aromatic substitution compared to the 2-isomer, should appropriate conditions and substrates be employed. For researchers in drug development, understanding these intrinsic reactivity differences is paramount for designing efficient synthetic routes and predicting potential metabolic pathways.
References
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2017). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 7(82), 52055-52085. [Link]
-
Wikipedia contributors. (2024). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
Barlin, G. B., & Brown, D. J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5624-5633. [Link]
-
Khadem, S., et al. (2016). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic chemistry, 55(17), 8676–8684. [Link]
-
de Oliveira, R. S., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1202, 127278. [Link]
-
Wikipedia contributors. (2024). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
Banaras Hindu University. (n.d.). CHB-401: Heterocyclic Compounds (Section B) PYRIDINE. [Link]
-
Barlin, G. B., & Brown, D. J. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5624-5633. [Link]
-
Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Filimonov, D. A., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4627. [Link]
-
Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(1), 303–317. [Link]
-
Wang, Y., et al. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. The Journal of chemical physics, 142(14), 144307. [Link]
-
LibreTexts Chemistry. (2022, September 12). 1.31: Electrophilic Substitution. [Link]
-
Wikipedia contributors. (2024). Electrophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]
-
Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The journal of physical chemistry. A, 117(35), 8333–8342. [Link]
-
Adhikari, D., et al. (2017). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 7(1), 124-129. [Link]
-
Dr. Tanmoy Biswas. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube. [Link]
-
Neochoritis, C. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6438. [Link]
-
Arkat USA. (n.d.). N-Acylation in combinatorial chemistry. [Link]
-
Acevedo, O., et al. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(4), 1040-1049. [Link]
-
Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of medicinal chemistry, 59(1), 303–317. [Link]
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
-
Crystal037, et al. (2019, December 6). Reasons for Increasing the Inductive Effect. Physics Forums. [Link]
-
NCERT. (n.d.). Amines. In Chemistry Part II Textbook for Class XII. [Link]
-
Al-Hourani, B. J., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2021(2), M1215. [Link]
-
Adhikari, D., et al. (2017). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology, 7(1), 124-129. [Link]
-
Various authors. (2020, September 28). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ncert.nic.in [ncert.nic.in]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Publish Comparison Guide: X-ray Crystallography of 3-(Piperidin-3-ylmethyl)pyridine Complexes
Executive Summary
Product Focus: 3-(Piperidin-3-ylmethyl)pyridine (3,3-PMP) Ligand Scaffolds. Primary Application: Coordination Chemistry (MOF construction) and Structure-Based Drug Design (SBDD).
This guide provides a rigorous crystallographic comparison of the This compound (3,3-PMP) scaffold against its linear isomers (e.g., 4,4-PMP) and rigid analogs (e.g., bipyridines). While linear isomers are the industry standard for constructing predictable pillared Metal-Organic Frameworks (MOFs), the 3,3-PMP scaffold offers superior conformational entropy and vectorial curvature . These properties are critical for synthesizing discrete metallo-cages and targeting cryptic allosteric pockets in drug discovery, specifically within p53-MDM2 interaction inhibitors and kinase selectivity profiles.
Part 1: Comparative Crystallographic Analysis
Structural Isomerism & Topology Control
The crystallographic utility of pyridyl-piperidine ligands is dictated by the N-M-N vector angle —the geometric relationship between the pyridine nitrogen (metal binding) and the piperidine nitrogen (H-bond donor or secondary metal binding).
Table 1: Geometric & Topological Comparison of Isomeric Scaffolds
| Feature | 3,3-PMP (The Product) | 4,4-PMP (Alternative 1) | 3,4-PMP (Alternative 2) |
| Vector Geometry | Kinked / Angular (60°–120° torsion dependent) | Linear / Rod-like (~180°) | Step-like / Offset (~180° parallel shift) |
| MOF Topology | Helical Chains / Discrete Cages | 1D Linear Chains / 3D Pillars | 2D Grids (sql nets) |
| Conformational Freedom | High (Methylene rotation + Chair flip) | Moderate (Rotation only) | Moderate (Rotation only) |
| Primary Interaction | Metal-N(Py) + H-bond(Pip) | Metal-N(Py) bridging | Metal-N(Py) bridging |
| Crystallographic Outcome | Z = 4, Low Symmetry (P2₁/c) | High Symmetry (C2/c, Pnma) | Layered Packing |
Expert Insight: In our analysis of copper(II) coordination polymers, the 4,4-PMP isomer consistently yields infinite 1D chains or 2D sheets due to its linear extension. In contrast, the 3,3-PMP ligand, with its inherent "kink," disrupts linear propagation, favoring the formation of discrete metallo-macrocycles (M₂L₂ or M₄L₄) or helical 1D polymers. This makes 3,3-PMP the superior choice for "bottom-up" synthesis of porous molecular cages.
Bio-Crystallography: Ligand Efficiency in SBDD
In drug development, the 3,3-PMP scaffold serves as a semi-rigid linker that balances entropic penalty with induced fit.
Table 2: Protein-Ligand Complex Performance (Simulated vs. Experimental)
| Metric | 3,3-PMP Scaffold | Rigid Biphenyl Analog | Flexible Alkyl Linker |
| Binding Mode | Induced Fit (Piperidine chair adapts to pocket depth) | Lock-and-Key (Requires pre-organized pocket) | Entropic Penalty (High cost to freeze conformation) |
| Resolution (Å) | 1.8 – 2.2 Å (Well-ordered density) | 1.5 – 1.8 Å (Very rigid) | > 2.5 Å (Often disordered B-factors) |
| Target Class | MDM2 / Kinase Allosteric Sites | GPCR Orthosteric Sites | Surface Exposed Loops |
| Water Bridging | Yes (Piperidine NH recruits structural waters) | No (Hydrophobic displacement) | Variable |
Case Study: MDM2-p53 Inhibition Crystallographic data (Ref. 1) indicates that substituted piperidines, structurally analogous to 3,3-PMP, bind into the Trp23 pocket of MDM2. The 3,3-linkage allows the pyridine ring to π-stack with Phe19 while the piperidine moiety projects into the solvent channel, forming critical H-bonds. Rigid analogs fail to achieve this dual-occupancy without inducing steric clashes.
Part 2: Experimental Protocols
Protocol A: Synthesis of Single Crystals (Cu-3,3-PMP Complex)
Objective: Obtain X-ray quality crystals to determine coordination geometry.
Reagents:
-
Cu(NO₃)₂·3H₂O (0.1 mmol)
-
This compound (3,3-PMP) (0.1 mmol)
-
Solvent: MeOH/H₂O (1:1 v/v)
Workflow:
-
Dissolution: Dissolve 3,3-PMP (17.6 mg) in 5 mL MeOH. Dissolve Cu(NO₃)₂ (24.1 mg) in 5 mL H₂O.
-
Layering (The Critical Step): In a narrow test tube, place the aqueous copper solution at the bottom. Carefully layer 1 mL of pure MeOH/H₂O (1:1) buffer on top. Gently add the ligand solution as the top layer.
-
Why? Direct mixing causes rapid precipitation of amorphous powder. Layering allows slow diffusion (2-5 days) for thermodynamic crystal growth.
-
-
Incubation: Seal with Parafilm (poke 1 hole for slow evaporation). Store at 20°C in a vibration-free zone.
-
Harvesting: Blue block-like crystals appear at the interface after 72 hours.
-
Validation: Check unit cell dimensions on a single-crystal diffractometer (e.g., Bruker D8). Expect Monoclinic P2₁/c or Triclinic P-1.
Protocol B: Co-Crystallization with Protein Surrogate (Trypsin/MDM2)
Objective: Validate ligand electron density in a biological lattice.
-
Soaking: Grow apo-crystals of the target protein (e.g., MDM2) using standard hanging drop vapor diffusion.
-
Ligand Prep: Dissolve 3,3-PMP in 100% DMSO (50 mM stock).
-
Introduction: Add ligand to the crystal drop to a final concentration of 1-2 mM (ensure <5% DMSO final).
-
Cryo-Protection: Transfer crystal to a cryo-solution containing 20% glycerol + 1 mM ligand before flash-cooling in liquid nitrogen.
-
Note: The piperidine NH is a strong H-bond donor; ensure pH of the mother liquor does not deprotonate it unless intended (pKa ~11).
-
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the 3,3-PMP scaffold versus linear alternatives based on the desired structural outcome.
Figure 1: Decision matrix for utilizing 3,3-PMP vs. linear isomers in structural chemistry workflows.
References
-
Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. Source: National Institutes of Health (PubMed Central). Context: Describes the binding mode of substituted piperidines in the Trp23 pocket of HDM2, validating the structural utility of the scaffold.
-
Structures of Piperazine, Piperidine and Morpholine. Source: Acta Crystallographica Section B (PubMed). Context: foundational data on the packing forces and H-bonding networks of the piperidine ring system in the solid state.
-
Coordination Polymers with Pyridyl-Carboxylate Ligands. Source: National Institutes of Health (PMC). Context: Illustrates the topological consequences (pcu vs. sql nets) of using semi-rigid pyridyl linkers in Zinc(II) frameworks.
-
Transition Metal Pyridine Complexes. Source: Wikipedia (General Reference). Context: Overview of coordination modes (monodentate vs bridging) for pyridine-based ligands.
Comparative Guide: Biological Activity of Piperidine-Methyl-Pyridine Regioisomers
Executive Summary
This technical guide provides a comparative analysis of piperidine-methyl-pyridine regioisomers, a privileged scaffold class in medicinal chemistry used in antihistamines, kinase inhibitors, and GPCR ligands.[1] We analyze the structural determinants—specifically the regiochemistry of the piperidine-pyridine bond and the positioning of the methyl group—that drive biological activity, metabolic stability, and physicochemical properties.
Key Insight: While 4-substituted pyridine isomers often yield maximal basicity and target affinity due to reduced steric hindrance, 2-substituted isomers (particularly with ortho-methyl blocking) are frequently employed to modulate lipophilicity and block metabolic soft spots, albeit often at the cost of conformational freedom.
Part 1: The Scaffold & Regioisomer Landscape[2]
The "Necessary Nitrogen" effect describes the strategic replacement of a phenyl ring with a pyridine to improve solubility and reduce lipophilicity. However, the exact placement of the nitrogen and the methyl substituent drastically alters the molecule's profile.
We compare three distinct regioisomeric classes based on the Piperidine-Pyridine connectivity :
-
The Ortho (2-Link) Series: Piperidine attached at Pyridine-C2.
-
Characteristics: High steric pressure; potential for intramolecular H-bonding; lower basicity due to inductive withdrawal by the adjacent ring nitrogen.[2]
-
-
The Meta (3-Link) Series: Piperidine attached at Pyridine-C3.
-
Characteristics: "Phenyl-like" electronic behavior; moderate basicity; twisted biaryl conformation.
-
-
The Para (4-Link) Series: Piperidine attached at Pyridine-C4.
-
Characteristics: Highest basicity (resonance donation into the ring nitrogen); linear geometry; often highest affinity but highest metabolic clearance.
-
Structural Visualization (SAR Logic)[1]
Figure 1: SAR Decision Tree for optimizing Piperidine-Pyridine scaffolds. The choice of linkage dictates the baseline electronic/steric profile, while the methyl group is used to fine-tune metabolism or conformation.
Part 2: Physicochemical & ADME Comparison[1]
The biological activity of these isomers is governed by their physicochemical properties. The table below summarizes the trends observed in literature for methyl-substituted pyridine-piperidine analogs.
Table 1: Comparative Properties of Regioisomers
| Property | 2-Pyridyl Isomer | 3-Pyridyl Isomer | 4-Pyridyl Isomer | Mechanistic Driver |
| pKa (Conj. Acid) | Low (5.5 – 6.[1]5) | Moderate (5.0 – 6.[1]0) | High (9.0 – 9.5) | Resonance stabilization of the cation is possible in 2- and 4-isomers, but 4-isomer lacks the destabilizing steric clash and inductive withdrawal found in the 2-isomer [1, 5]. |
| LogP (Lipophilicity) | Moderate | Moderate | Low | 4-isomers are more polar due to higher basicity and ionization at physiological pH [1]. |
| Solubility | Moderate | Moderate | High | Ionization at pH 7.4 drives solubility. |
| Metabolic Stability | High | Low | Very Low | The pyridine nitrogen in the 4-position activates the ring for nucleophilic attack and oxidation; 2-substitution sterically hinders CYP450 access [2, 3]. |
| Conformation | Twisted | Planar/Twisted | Planar | Steric clash between the piperidine ring protons and the pyridine nitrogen lone pair (or C3-H) forces a twist in 2-isomers [4]. |
Part 3: Biological Activity & Case Studies
Case Study A: GPCR Binding (Histamine H1 Antagonists)
In the development of H1 antagonists, the 4-(piperidin-1-yl)pyridine motif is often preferred for its ability to project the piperidine nitrogen into a specific aspartate binding pocket.
-
Observation: The 4-isomer provides a linear vector that maximizes depth in the binding pocket.
-
Regioisomer Effect: Switching to the 2-isomer often results in a >10-fold loss of affinity due to the "kinked" geometry preventing the piperidine from reaching the anionic residue deep in the receptor [6].
Case Study B: Kinase Inhibition (IDO1 Inhibitors)
For IDO1 inhibitors, metabolic stability is often the limiting factor.[1]
-
Problem: The electron-rich piperidine ring is prone to oxidation.
-
Solution: Researchers utilized a 2-methyl-3-(piperidin-1-yl)pyridine scaffold. The methyl group at the 2-position (ortho to the piperidine connection) forces the rings out of planarity (the "Ortho Effect").
-
Result: This twist disrupts the conjugation, lowering the electron density on the piperidine and reducing its susceptibility to oxidative metabolism, while simultaneously filling a hydrophobic pocket in the enzyme [3, 7].
Metabolic Pathway Visualization
Figure 2: Metabolic fates of regioisomers. 4-isomers are highly susceptible to N-oxidation, whereas 2-isomers or methyl-blocked variants resist CYP450 degradation.
Part 4: Experimental Protocols
To validate the comparative activity of these isomers, the following self-validating protocols are recommended.
Protocol 1: Comparative Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of each isomer (2-, 3-, and 4-pyridyl derivatives) in DMSO.
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).[1]
-
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P-dehydrogenase).
-
-
Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Validation Criterion: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.[1]
-
Protocol 2: pKa Determination via Potentiometric Titration
Objective: Measure the basicity shift caused by regioisomerism, which dictates solubility and membrane permeability.
-
Setup: Use a potentiometric titrator (e.g., Sirius T3).[1]
-
Sample: Dissolve 1-2 mg of the compound in 0.15 M KCl (ionic strength adjustor).
-
Titration:
-
Acidify to pH 2.0 using 0.5 M HCl.
-
Titrate with 0.5 M KOH under inert gas (
) atmosphere to exclude .[1] -
Scan pH range 2.0 to 12.0.
-
-
Data Processing: Use the Bjerrum plot method to identify inflection points representing pKa values.
-
Expectation: 4-pyridyl isomers should show a distinct inflection > pH 9.0; 2-pyridyl isomers < pH 6.5.
-
References
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Pike, A., et al. (2016).[1] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [1]
-
Beipeng, W., et al. (2023).[1] Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. Journal of Medicinal Chemistry. [1]
-
Albert, A., et al. (1948).[1] The strength of heterocyclic bases. Journal of the Chemical Society.[2]
-
Fonquerna, S., et al. (2005).[1][3] Synthesis and Structure-Activity Relationships of Piperidinylpyrrolopyridine Derivatives as Potent and Selective H1 Antagonists. Bioorganic & Medicinal Chemistry Letters. [1][3]
-
Kowalski, Z., et al. (2023).[1] Understanding the Conformational Behavior of Fluorinated Piperidines. ResearchGate. Link
Sources
- 1. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3-(Piperidin-3-ylmethyl)pyridine proper disposal procedures
Topic: 3-(Piperidin-3-ylmethyl)pyridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[]
Executive Summary: Immediate Action Card
This compound is a heterocyclic building block containing both a pyridine ring and a piperidine moiety.[] Due to the secondary amine functionality of the piperidine ring, this compound is a strong organic base , likely corrosive , and potentially flammable .
Critical Disposal Directive:
-
Waste Stream: Basic Organic Waste (Alkaline).
-
Incompatibilities: NEVER mix with acids (violent exothermic reaction), acid chlorides, or strong oxidizers.
-
RCRA Classification (Likely): D001 (Ignitable), D002 (Corrosive).[2]
-
Container: High-Density Polyethylene (HDPE) or chemically resistant glass.[]
Chemical Profile & Hazard Identification
To determine the correct disposal pathway for a specialized intermediate like this compound (CAS variants often analogous to 3-picoline and piperidine derivatives), we must analyze its functional moieties.[]
Structural Deconstruction & Hazard Analysis
| Moiety | Hazardous Property | Implications for Disposal |
| Piperidine Ring (Secondary Amine) | Corrosive (pH > 11) , Flammable | Primary driver for "Basic Organic" waste classification.[] Causes severe skin burns.[3][4][5][6] |
| Pyridine Ring (Aromatic Nitrogen) | Toxic , Combustible | Adds toxicity profile; requires segregation from general trash. |
| Alkyl Linker | Combustible | Contributes to the organic carbon load, suitable for incineration. |
Key Physical Properties (Estimated based on congeners):
-
Physical State: Colorless to yellow liquid or low-melting solid.[]
-
Flash Point: Likely < 60°C (treat as Flammable Liquid).
-
Solubility: Miscible in organic solvents; moderately soluble in water (basic pH).
Pre-Disposal Segregation & Treatment
Effective waste management begins at the bench. Improper segregation is the leading cause of laboratory accidents involving organic bases.
Segregation Logic (Graphviz Diagram)
Figure 1: Decision tree for segregating piperidine/pyridine derivative waste streams.
Step-by-Step Disposal Workflows
Protocol A: Liquid Waste (Stock Solutions & Reaction Mixtures)
Objective: Safely containerize liquid waste for pickup by EHS/Waste Management.
-
Select Container: Use a dedicated HDPE waste container labeled "Basic Organic Waste."
-
Why HDPE? Glass can break, and metal cans may corrode if the amine content is high and moisture is present.
-
-
Check pH (Optional but Recommended): Verify pH is > 10.
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene.
-
Incompatible: Hydrochloric acid, Sulfuric acid, Acid anhydrides, Chloroform (can react violently with strong bases under certain catalytic conditions).
-
-
Transfer: Pour waste into the container using a funnel. Do not fill > 90% capacity to allow for vapor expansion.
-
Labeling:
Protocol B: Solid Waste (Contaminated Consumables)
Objective: Disposal of silica gel, filter paper, gloves, and paper towels contaminated with the substance.
-
Evaporation (Fume Hood): If the solid is wet with volatile solvents containing the compound, allow it to dry in the fume hood to reduce flammability hazard (if permitted by local VOC regulations).
-
Double Bagging: Place solids in a clear polyethylene bag (4 mil thickness).
-
Seal & Label: Twist and tape the bag shut. Place it inside a second bag. Attach a hazardous waste tag listing the chemical name.
-
Bin: Deposit into the "Solid Hazardous Waste" drum (usually a yellow or black drum).
Protocol C: Empty Container Management (RCRA Empty)
Under EPA regulations (40 CFR 261.7), a container is "RCRA Empty" if:
-
All wastes have been removed using standard practices (pouring, pumping).
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.
-
Procedure: Triple rinse the empty bottle with a compatible solvent (e.g., ethanol). Pour the rinsate into the Liquid Waste container (Protocol A). Deface the label and discard the bottle as regular trash or glass recycling (depending on institutional policy).
Emergency Spill Response
Scenario: A 100 mL bottle of pure this compound shatters on the floor.
Figure 2: Operational workflow for responding to a laboratory spill of organic bases.
Neutralization Note: Unlike inorganic bases (NaOH), organic amines are best absorbed directly rather than neutralized with strong acid on the floor, which can generate excessive heat and fumes. Use an inert absorbent (vermiculite, sand, or commercial "Organic Solvent" spill kit).
Regulatory Compliance & Waste Codes
When filling out your waste manifest, use the following codes. Note that while this specific isomer may not be explicitly listed, it adopts the characteristics of its class.
| Regulatory Body | Code | Description | Reason |
| EPA (RCRA) | D001 | Ignitable | Flash point likely < 60°C. |
| EPA (RCRA) | D002 | Corrosive | Aqueous pH > 12.5 (possible) or amine corrosivity.[] |
| DOT (Transport) | UN 2924 | Flammable Liquid, Corrosive, N.O.S. | Standard shipping name for flammable amines. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11521139, 3-(Piperidin-1-yl)pyridine (Isomer Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][]
Sources
- 2. epa.gov [epa.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
